2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGVNSFXEFHMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651723 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545394-83-0 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules, making this aldehyde a valuable precursor for drug discovery and development.[1] This document delves into two primary, field-proven methodologies: the selective oxidation of the corresponding primary alcohol and the controlled reduction of a carboxylic acid derivative. For each strategy, we provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and reaction conditions.
Introduction and Retrosynthetic Analysis
The 2-methyl-6-(trifluoromethyl)pyridine scaffold is a privileged structure found in numerous biologically active compounds.[2][3] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The (Target Molecule 1 ) can be approached from several key precursors, as illustrated in the retrosynthetic analysis below.
The most direct and common approaches involve a single functional group interconversion from either the corresponding alcohol (2 ) or carboxylic acid (3 ). These precursors, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and 2-Methyl-6-(trifluoromethyl)nicotinic acid, are readily accessible, making these routes highly attractive for laboratory and potential scale-up applications.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy I: Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. The primary challenge is to prevent over-oxidation to the carboxylic acid.[4] This necessitates the use of mild and selective oxidizing agents. We will detail two highly reliable methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation. The starting material, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, is a commercially available compound.[1][5]
Principle and Rationale: Selecting an Oxidant
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent renowned for its mildness, selectivity, and operational simplicity.[6] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups. The reaction work-up is straightforward, typically involving a simple filtration and extraction.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[7] It is also exceptionally mild and highly selective for producing aldehydes from primary alcohols.[8] Key advantages include its wide functional group tolerance and the volatility of its byproducts, which simplifies purification.[9] However, it requires cryogenic temperatures (-78 °C) to prevent side reactions and generates dimethyl sulfide, a malodorous byproduct that must be handled in a well-ventilated fume hood.[7][10][11]
Experimental Protocols
Caption: Workflow for the Dess-Martin Periodinane oxidation.
Step-by-Step Methodology:
-
To a stirred solution of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (2 ) (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound (1 ).
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) and cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (2 ) (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Typical Yields | 85-95% | 80-95% |
| Key Advantages | Simple setup, mild, no odor | High selectivity, volatile byproducts |
| Key Disadvantages | Potentially explosive reagent | Requires cryogenic temps, malodorous byproduct |
Synthetic Strategy II: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
An alternative route begins with the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid. The direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents (e.g., LiAlH₄) will proceed to the primary alcohol.[12] Therefore, a two-step sequence involving the formation of an activated intermediate that is stable to further reduction is required.[13]
Principle and Rationale: Controlled Reduction
The strategy involves converting the carboxylic acid into a derivative that can be reduced to the aldehyde oxidation state and then stops. Amides, particularly sterically hindered ones or those that form stable hemiaminal intermediates, are excellent candidates. A patented process for related nicotinaldehydes utilizes a morpholinamide intermediate, which is then reduced with a mild, sterically hindered hydride reagent.[14] The bulky hydride selectively delivers one equivalent of hydride and the resulting tetrahedral intermediate is stable until acidic workup, which hydrolyzes it to the desired aldehyde.
Experimental Protocol: Two-Step Reduction via Morpholinamide
Caption: Workflow for the reduction of a nicotinic acid to a nicotinaldehyde.
Step-by-Step Methodology:
Part A: Synthesis of the N-Morpholinyl Amide
-
Suspend 2-Methyl-6-(trifluoromethyl)nicotinic acid (3 ) (1.0 eq) in an anhydrous solvent like toluene.
-
Add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours until the acid is consumed (monitor by TLC or disappearance of solids).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude acid chloride is used directly in the next step.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of morpholine (2.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the amide intermediate by column chromatography or recrystallization.
Part B: Reduction to the Aldehyde
-
Dissolve the purified N-morpholinyl amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.5 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction at low temperature by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product, this compound (1 ), by flash column chromatography.
Purification and Characterization
Purification: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective.
Characterization Data:
-
IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde[15]
-
Molecular Formula: C₈H₆F₃NO[15]
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (CDCl₃): Expect signals corresponding to the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring (~7.5-8.5 ppm), and the methyl group protons (~2.7 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl, the carbons of the pyridine ring (including the CF₃-bearing carbon as a quartet), and the methyl carbon.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight.
Conclusion
The can be reliably achieved through high-yielding and selective methods. For laboratory-scale synthesis where operational simplicity is valued, the Dess-Martin Periodinane oxidation of the corresponding alcohol is the superior choice due to its mild, room-temperature conditions. For larger-scale operations or when DMP is not desirable, the Swern oxidation offers an excellent, albeit more technically demanding, alternative. The reduction of the nicotinic acid derivative provides a robust pathway when the alcohol precursor is less accessible or more expensive than the acid. The selection of the optimal route will ultimately depend on factors such as scale, available starting materials, and equipment.
References
- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-(Trifluoromethyl)pyridine-3-methanol 97 386704-04-7 [sigmaaldrich.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. ir.library.louisville.edu [ir.library.louisville.edu]
- 13. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 14. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. It details synthetic routes for its preparation and explores its reactivity, with a focus on key transformations such as the Horner-Wadsworth-Emmons reaction and the formation of bioactive isoxazole derivatives. Furthermore, this guide highlights the significance of the 2-methyl-6-(trifluoromethyl)nicotinyl scaffold in medicinal chemistry, exemplified by its role as a crucial intermediate in the synthesis of the approved drug, Pexidartinib. Safety, handling, and solubility characteristics are also discussed to provide a complete resource for researchers and professionals in the field of drug development.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (-CF3) is particularly influential in this regard. When combined with a pyridine scaffold, a privileged heterocyclic motif in numerous pharmaceuticals, the resulting trifluoromethylpyridine derivatives become highly valuable building blocks for drug discovery.
This compound, a member of this important class of compounds, has emerged as a key intermediate in the synthesis of complex molecular architectures with significant therapeutic potential. This guide aims to be an in-depth resource, consolidating the known physical and chemical properties of this aldehyde, providing insights into its synthesis and reactivity, and showcasing its applications in the pharmaceutical industry.
Molecular Structure and Identification
-
IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde[1]
-
CAS Number: 545394-83-0[1]
-
Molecular Formula: C₈H₆F₃NO[1]
-
Molecular Weight: 189.14 g/mol
-
Canonical SMILES: CC1=NC(C(F)(F)F)=CC=C1C=O[1]
-
InChI Key: HHGVNSFXEFHMGQ-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions, selecting appropriate solvents, and developing purification strategies.
| Property | Value | Source |
| Physical State | Solid, crystals | Sigma-Aldrich |
| Melting Point | 157-161 °C | LookChem[2] |
| Boiling Point (Predicted) | 209.7 ± 40.0 °C | LookChem[2] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | LookChem[2] |
| Solubility | Sparingly soluble in water (6.1E-4 g/L at 25°C). Solubility in organic solvents is generally good, particularly in polar aprotic solvents. For example, related trifluoromethylpyridines show good solubility in solvents like dichloromethane, ethanol, and methanol. | LookChem[2], ResearchGate[3] |
| pKa (Predicted) | -0.54 ± 0.22 | LookChem[2] |
| LogP (Predicted) | 2.22130 | LookChem[2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (around 10 ppm). The aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (7-9 ppm). A singlet corresponding to the methyl group (CH₃) will be observed in the upfield region (around 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature a resonance for the carbonyl carbon of the aldehyde at a significant downfield shift (around 190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons of the pyridine ring will have distinct signals in the 120-160 ppm range, and the methyl carbon will be observed in the aliphatic region.
-
FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present, as well as strong C-F stretching bands characteristic of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.04 g/mol for [M]⁺). Fragmentation patterns will likely involve the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)nicotinic acid.
Caption: General synthetic route to the title compound.
Experimental Protocol: Conceptual Outline for the Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reduction: The activated intermediate can then be reduced to the aldehyde. A common method for this transformation is the Rosenmund reduction, which employs catalytic hydrogenation (H₂ over a poisoned palladium catalyst, such as Pd/BaSO₄) of the acid chloride. Alternatively, direct reduction of the carboxylic acid or its ester derivative can be achieved using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel.
Key Reactions and Synthetic Utility
This compound is a versatile intermediate that participates in a variety of important organic transformations.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes. In this reaction, the aldehyde reacts with a stabilized phosphonate ylide to form an α,β-unsaturated product, predominantly with an (E)-configuration.[4]
Caption: Horner-Wadsworth-Emmons olefination.
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
Ylide Formation: A suitable phosphonate ester (e.g., triethyl phosphonoacetate) is deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (typically 0 °C to -78 °C) to generate the phosphonate ylide in situ.
-
Reaction with Aldehyde: A solution of this compound in the same solvent is then added dropwise to the ylide solution.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Isoxazoles are an important class of five-membered heterocycles that exhibit a wide range of biological activities. This compound can serve as a precursor for the synthesis of isoxazoles through the formation of an intermediate oxime, followed by cyclization.
Caption: Synthesis of isoxazoles from the title aldehyde.
Experimental Protocol: General Procedure for Isoxazole Synthesis
-
Oxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction is typically stirred at room temperature until the aldehyde is consumed.
-
Cyclization: The intermediate oxime can be isolated or used in situ. For the cyclization step, a common method involves reaction with an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), in a solvent like dimethylformamide (DMF). This promotes an intramolecular cyclization to form the isoxazole ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final isoxazole derivative is purified by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The 2-methyl-6-(trifluoromethyl)nicotinyl scaffold is of significant interest to medicinal chemists due to the favorable physicochemical properties imparted by the trifluoromethyl group, which can lead to improved metabolic stability and enhanced binding interactions with biological targets.
A notable example of the application of this compound is in the synthesis of Pexidartinib (Turalio®), a kinase inhibitor approved by the FDA for the treatment of tenosynovial giant cell tumor.[5] In the synthesis of Pexidartinib, 6-(Trifluoromethyl)nicotinaldehyde (a closely related analog) is used as a key intermediate.[5] This underscores the importance of this class of aldehydes in the development of novel therapeutics.
The reactivity of the aldehyde group allows for its conversion into various functional groups, enabling the construction of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[2]
-
Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: The compound is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[2]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde functionality, a metabolically robust trifluoromethyl group, and a biologically relevant pyridine core makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of facilitating its effective use in research and drug development endeavors. The successful application of a closely related analog in the synthesis of the FDA-approved drug Pexidartinib highlights the significant potential of this chemical scaffold in the ongoing quest for new and improved medicines.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (CAS 545394-83-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-Methyl-6-(trifluoromethyl)nicotinaldehyde, with the CAS number 545394-83-0, is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, which combines a reactive aldehyde group, a methyl substituent, and a trifluoromethyl moiety on a pyridine ring, makes it a valuable tool for medicinal chemists. The trifluoromethyl group is of particular importance in drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important building block.
Chemical Properties and Identifiers
A clear understanding of the fundamental properties of a chemical is crucial for its effective use in research and development.
| Property | Value |
| CAS Number | 545394-83-0 |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.14 g/mol |
| Canonical SMILES | CC1=NC(C(F)(F)F)=CC=C1C=O |
| InChI | InChI=1S/C8H6F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10,11)/h2-4H,1H3 |
| InChI Key | HHGVNSFXEFHMGQ-UHFFFAOYSA-N |
Synthesis and Purification
The preparation of this compound can be approached through a multi-step synthesis, culminating in the selective oxidation of a primary alcohol. A plausible and efficient synthetic pathway is outlined below.
Conceptual Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established chemical transformations for similar substrates. Optimization may be required for specific laboratory conditions.
Step 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-6-(trifluoromethyl)nicotinic acid in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol can be purified by column chromatography on silica gel.
Step 2: Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol to this compound
-
Reaction Setup: Dissolve the (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol obtained from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Oxidant Addition: Add an oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to the solution. The oxidation of the related (6-(trifluoromethyl)pyridin-3-yl)methanol to its corresponding aldehyde using MnO₂ is a well-documented procedure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the solid oxidant by filtration through a pad of celite. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization to obtain the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9-10 ppm. The two aromatic protons on the pyridine ring will likely appear as doublets in the aromatic region (7-9 ppm). The methyl protons (CH₃) will be a singlet in the upfield region, typically around 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the aldehyde carbonyl carbon at around 190-200 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group, as well as C-F stretching bands for the trifluoromethyl group, will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.14 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound dictates its reactivity and makes it a versatile synthetic intermediate.
Reactivity of the Aldehyde Group
The aldehyde functionality is the primary site for a variety of chemical transformations:
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a crucial reaction in the synthesis of many pharmaceutical compounds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: It can undergo olefination reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) to form alkenes. The Horner-Wadsworth-Emmons reaction is particularly useful as it often provides good stereoselectivity for the E-alkene.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as aldol and Knoevenagel condensations, to form new carbon-carbon bonds.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (2-methyl-6-(trifluoromethyl)nicotinic acid) or reduced to the primary alcohol ((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol).
Influence of the Pyridine Ring and Substituents
The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.
Applications in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. A prominent example of the utility of a closely related compound is the use of 6-(Trifluoromethyl)nicotinaldehyde in the synthesis of Pexidartinib .
Case Study: Synthesis of Pexidartinib
Pexidartinib (Turalio®) is an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor. A key step in its synthesis involves the reductive amination of 6-(Trifluoromethyl)nicotinaldehyde with an appropriate amine.
Caption: Reductive amination as a key step in the synthesis of Pexidartinib.
This synthetic strategy highlights the importance of trifluoromethyl-substituted nicotinaldehydes as key building blocks for accessing complex and biologically active molecules. The principles of this reaction are directly applicable to this compound for the synthesis of novel pharmaceutical candidates.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive aldehyde, a stabilizing methyl group, and a bioisosteric trifluoromethyl group on a pyridine scaffold provides chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable researchers to fully leverage its potential in their drug discovery and development endeavors.
Spectroscopic Characterization of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: A Technical Guide
Introduction: The Imperative of Spectroscopic Elucidation
In the landscape of modern chemical synthesis and drug discovery, the unambiguous structural confirmation of novel molecular entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle. For a molecule like 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (Figure 1), with its distinct arrangement of functional groups on a pyridine scaffold, a multi-technique approach is essential for unequivocal characterization. This guide will delve into the predicted spectroscopic data for this compound and provide robust, field-proven protocols for its experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can deduce the chemical environment, proximity, and bonding of the constituent atoms.
Predicted NMR Data
The predicted NMR data for this compound is summarized in Table 1. These predictions are based on established chemical shift principles for substituted pyridine derivatives.[1][2] The electron-withdrawing nature of the nitrogen atom, the aldehyde, and the trifluoromethyl group significantly influences the chemical shifts of the ring protons and carbons, generally shifting them downfield.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |
| ¹H NMR | ~10.1 | Singlet (s) | Aldehyde (-CHO) | Highly deshielded proton due to the electronegativity of the oxygen atom. |
| ~8.2 | Doublet (d), J ≈ 8 Hz | H-4 (Pyridine ring) | Aromatic proton ortho to the aldehyde group, deshielded. | |
| ~7.9 | Doublet (d), J ≈ 8 Hz | H-5 (Pyridine ring) | Aromatic proton meta to the aldehyde and ortho to the trifluoromethyl group. | |
| ~2.8 | Singlet (s) | Methyl (-CH₃) | Protons on the methyl group attached to the pyridine ring. | |
| ¹³C NMR | ~192 | Singlet | Aldehyde Carbonyl (C=O) | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~162 | Singlet | C-2 (Pyridine ring) | Carbon bearing the methyl group, deshielded by the ring nitrogen. | |
| ~150 | Quartet (q), J(C,F) ≈ 35 Hz | C-6 (Pyridine ring) | Carbon attached to the CF₃ group, showing coupling to fluorine. | |
| ~140 | Singlet | C-4 (Pyridine ring) | Aromatic carbon in the pyridine ring. | |
| ~125 | Quartet (q), J(C,F) ≈ 275 Hz | Trifluoromethyl (-CF₃) | Carbon of the CF₃ group, large C-F coupling constant. | |
| ~122 | Singlet | C-5 (Pyridine ring) | Aromatic carbon in the pyridine ring. | |
| ~120 | Singlet | C-3 (Pyridine ring) | Carbon bearing the aldehyde group. | |
| ~24 | Singlet | Methyl (-CH₃) | Carbon of the methyl group. | |
| ¹⁹F NMR | ~ -68 | Singlet | Trifluoromethyl (-CF₃) | Typical chemical shift for a CF₃ group on an aromatic ring.[3] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra for a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
Optimize the receiver gain.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of -10 to 200 ppm is standard.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 1-2 seconds are typically required.[4]
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum. A wide spectral window may be necessary initially to locate the peak.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.[5]
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in all spectra.
-
Diagram 1: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Predicted Characteristic IR Absorptions
The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum. The predicted absorptions are listed in Table 2.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |
| ~2850 and ~2750 | C-H Stretch | Aldehyde (-CHO) | Medium (Often two distinct peaks) |
| ~1710 | C=O Stretch | Aldehyde Carbonyl | Strong |
| 1600-1450 | C=C and C=N Stretches | Aromatic (Pyridine Ring) | Medium to Strong (multiple bands)[7] |
| 1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong (often broad due to multiple C-F vibrations) |
| 900-675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Strong |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and correlate them to the functional groups in the molecule.[8]
-
Diagram 2: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules.[10]
Predicted Mass Spectrometric Data
For this compound (C₈H₆F₃NO), the predicted mass spectrometric data is presented in Table 3. The fragmentation is predicted to occur at the weakest bonds and lead to stable fragments.
| m/z (mass-to-charge ratio) | Predicted Ion | Interpretation |
| 189.04 | [M]⁺˙ | Molecular Ion |
| 190.05 | [M+H]⁺ | Protonated Molecular Ion (in positive mode ESI) |
| 188.03 | [M-H]⁺ | Loss of the aldehydic proton radical. A common fragmentation for aromatic aldehydes.[11] |
| 161.04 | [M-CO]⁺˙ | Loss of carbon monoxide from the aldehyde group. |
| 120.04 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion.
-
For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 190.05) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum by correlating the observed fragment ions with the predicted fragmentation pathways.
-
Diagram 3: Predicted ESI-MS Fragmentation Pathway.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data and outlines standardized protocols for their experimental acquisition. By understanding the principles behind the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more effectively interpret their own data, validate the structure of their synthesized material, and proceed with confidence in their research and development endeavors. The self-validating nature of combining these techniques ensures the highest level of scientific integrity in molecular characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.11.4 [people.whitman.edu]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. mdpi.com [mdpi.com]
Trifluoromethylnicotinaldehydes: A Synthetic and Historical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, trifluoromethylnicotinaldehydes stand out as exceptionally versatile building blocks, bridging the unique electronic properties of a trifluoromethylated pyridine ring with the reactive potential of an aldehyde. This guide provides a comprehensive overview of the discovery, historical evolution, and key synthetic strategies for accessing these pivotal compounds. We will explore the causal logic behind pivotal experimental choices, present detailed synthetic protocols, and trace the development from early, challenging syntheses to contemporary, efficient methodologies.
The Trifluoromethyl Group: A Game Changer in Pyridine Chemistry
The trifluoromethyl (-CF₃) group is far more than a simple fluorinated analogue of a methyl group. Its intense electron-withdrawing character and high lipophilicity profoundly alter the physicochemical properties of the parent molecule. When appended to a pyridine ring, the -CF₃ group modulates the basicity (pKa) of the ring nitrogen, influences the regioselectivity of further reactions, and critically, enhances metabolic stability by blocking oxidative pathways. The addition of an aldehyde functionality at the 3-position (nicotinaldehyde) introduces a versatile synthetic handle, enabling a vast array of subsequent chemical transformations such as Wittig reactions, reductive aminations, and condensations. This combination makes trifluoromethylnicotinaldehydes highly prized intermediates in the synthesis of agrochemicals and pharmaceuticals.[1]
Historical Milestones: The Genesis of Trifluoromethylated Aromatics
The journey into trifluoromethylated aromatics began long before their application in complex heterocycles. The first synthesis of an aromatic compound bearing a -CF₃ group was reported by Swarts in 1898, who prepared benzotrifluoride from benzotrichloride.[1] It took nearly half a century for this chemistry to be translated to the pyridine core. In 1947, the first synthesis of a trifluoromethylpyridine (TFMP) was achieved through a process analogous to Swarts' work: the chlorination and subsequent fluorination of picoline (methylpyridine).[1]
These early methods were often harsh and lacked the precision required for complex, substituted pyridines. The primary routes for preparing TFMP derivatives have since evolved into three main strategies[1]:
-
Halogen Exchange: Starting with a trichloromethylpyridine and performing a chlorine/fluorine exchange, typically with HF.[2]
-
Pyridine Ring Construction: Building the pyridine ring from an acyclic, trifluoromethyl-containing building block.[1][3]
-
Direct Trifluoromethylation: Introducing the -CF₃ group directly onto a pre-formed pyridine ring using modern trifluoromethylating agents.
Key Synthetic Pathways to Trifluoromethylnicotinaldehyde Isomers
The specific placement of the trifluoromethyl group dictates the optimal synthetic strategy. The 6- and 2-substituted isomers are particularly common in drug discovery programs.
Synthesis of 6-(Trifluoromethyl)nicotinaldehyde
This isomer is a crucial intermediate for numerous biologically active molecules, including the CSF-1R kinase inhibitor Pexidartinib.[1] A prevalent and effective modern synthesis involves the late-stage oxidation of a more easily accessible precursor.
Experimental Protocol: Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol [4]
-
Setup: A reaction flask is charged with (6-(trifluoromethyl)pyridin-3-yl)methanol and a suitable solvent, typically a chlorinated solvent like dichloromethane (DCM). The mixture is stirred and cooled in an ice bath.
-
Oxidation: Activated manganese dioxide (MnO₂) is added portion-wise to the cooled solution. The amount of MnO₂ is critical and usually added in large excess (5-10 equivalents).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred vigorously for several hours to overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the solid manganese salts are removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with additional DCM.
-
Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude 6-(trifluoromethyl)nicotinaldehyde, which is often a white solid of sufficient purity for subsequent steps or can be further purified by column chromatography.[4]
Causality in Experimental Design:
-
Choice of Oxidant: MnO₂ is a mild and highly selective oxidant for benzylic and allylic alcohols. Its heterogeneous nature simplifies the reaction workup, as it can be easily filtered off, which is a significant advantage for scalability.
-
Solvent Selection: Dichloromethane is an excellent solvent for the starting material and product, and is relatively inert to the oxidizing conditions.
-
Precursor Strategy: Synthesizing the corresponding alcohol first and then oxidizing it is often more straightforward than attempting to directly form the aldehyde on the trifluoromethylated ring, providing a more reliable and higher-yielding pathway.
Another powerful approach involves constructing the pyridine ring itself, which offers excellent control of regiochemistry.
Diagram 1: Synthesis of 6-(Trifluoromethyl)nicotinaldehyde via Oxidation
Caption: Late-stage oxidation to produce 6-(trifluoromethyl)nicotinaldehyde.
Synthesis of 2-(Trifluoromethyl)nicotinaldehyde
Accessing the 2-trifluoromethyl isomer often relies on building the pyridine ring from simple fluorinated precursors, a strategy that has been developed for the corresponding nicotinic acid derivatives.[5][6][7]
Experimental Protocol: Ring Construction Strategy (Generalized) [1]
-
Condensation: A trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is subjected to a cyclocondensation reaction.[1][8]
-
Cyclization Partner: The trifluoromethylated precursor is reacted with an appropriate partner, like an enamine or an aminocrotonate derivative, in the presence of a base or acid catalyst to form the pyridine ring.
-
Functional Group Handle: The initial cyclization product often contains an ester or nitrile group at the 3-position, which serves as a precursor to the aldehyde.
-
Reduction: The ester or nitrile is selectively reduced to the aldehyde. A common method for reducing an ester to an aldehyde is using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).
-
Purification: The final product is isolated and purified using standard techniques like column chromatography.
Causality in Experimental Design:
-
Building Block Approach: This strategy is highly convergent and allows for the precise installation of the trifluoromethyl group at the 2-position, avoiding the regioselectivity issues that can arise from direct trifluoromethylation of a substituted pyridine.
-
Controlled Reduction: The use of DIBAL-H at low temperatures is crucial for stopping the reduction of the ester at the aldehyde stage, preventing over-reduction to the primary alcohol.
Diagram 2: Generalized Ring Construction for 2-CF₃-Pyridine Derivatives
Caption: Building the pyridine core to access 2-trifluoromethylnicotinaldehyde.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends heavily on factors like desired substitution pattern, scale, and the availability of starting materials.
| Methodology | Typical Starting Materials | Key Reagents | Advantages | Limitations |
| Classical Halogen Exchange | Trichloromethyl-picolines | HF, SbF₃ | Cost-effective for simple TFMPs | Harsh conditions, limited functional group tolerance, multi-step |
| Ring Construction | Acyclic CF₃-ketones/esters | Enamines, ammonia | Excellent regiocontrol, high convergence | Synthesis of acyclic precursors can be complex |
| Late-Stage Oxidation | Trifluoromethyl-pyridinemethanols | MnO₂, Dess-Martin periodinane | High-yielding, clean reactions, good for complex molecules | Requires synthesis of the alcohol precursor |
| Direct C-H Trifluoromethylation | Substituted Pyridines | Togni/Umemoto reagents, CF₃I + catalyst | Atom economical, reduces step count | Regioselectivity can be a major challenge, expensive reagents |
Conclusion and Future Directions
The history of trifluoromethylnicotinaldehydes charts a clear progression from challenging, brute-force syntheses to elegant and highly selective modern strategies. The development of ring-construction methodologies and reliable late-stage functionalization techniques has transformed these compounds from academic curiosities into readily available and indispensable tools for drug discovery. Future research will likely focus on developing even more efficient and sustainable methods, particularly through catalytic direct C-H trifluoromethylation, to further streamline access to these high-value chemical intermediates.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in modern research and development.
Molecular Structure and Identification
This compound, with the IUPAC name 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the aldehyde functionality makes this molecule a versatile intermediate for various chemical transformations.
The molecular formula of this compound is C₈H₆F₃NO.[1] It is identified by the CAS Number 545394-83-0.[1]
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Weight | 189.13 g/mol | N/A |
| Molecular Formula | C₈H₆F₃NO | [1] |
| CAS Number | 545394-83-0 | [1] |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [1] |
| Solubility | Sparingly soluble in water (6.1E-4 g/L at 25°C) | [2] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. Air sensitive. | [2] |
Synthesis Protocol: A Representative Method
The foundational logic for this experimental choice lies in the mild and selective nature of manganese dioxide (MnO₂) as an oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. While stirring, add an excess of activated manganese dioxide (approximately 5-10 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with additional DCM.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.
This self-validating protocol relies on the clear physical separation of the solid oxidant and the visual confirmation of product formation via TLC, ensuring a high degree of confidence in the outcome.
Spectroscopic Characterization (Expected)
While specific experimental spectra for this compound are not provided in the searched literature, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the aldehydic proton. The aldehydic proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The methyl protons will likely appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, the trifluoromethyl carbon (likely a quartet due to coupling with fluorine), and the highly deshielded carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other characteristic peaks for C-H, C-N, and C-F bonds will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group or the trifluoromethyl group.
Applications in Drug Development and Research
The trifluoromethyl group is a crucial substituent in modern medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] The introduction of a trifluoromethyl group can significantly alter the electronic properties of a molecule, which can be advantageous in drug design.[7]
This compound, as a trifluoromethyl-substituted pyridine derivative, is a valuable building block for the synthesis of novel therapeutic agents and agrochemicals.[8] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:
-
Reductive amination: to introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.[2]
-
Condensation reactions: to construct heterocyclic systems.
Derivatives of trifluoromethylpyridines have been explored for their potential in treating a range of diseases, and this aldehyde is a key intermediate for accessing such compounds. For instance, similar structures are used in the development of treatments for Alzheimer's disease.[3]
Safety and Handling
This compound is classified as harmful and an irritant.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or a fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is sensitive to air and should be stored under an inert atmosphere.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air. Seek medical attention if irritation or other symptoms persist.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group and a trifluoromethyl-substituted pyridine ring makes it an attractive starting material for the synthesis of complex molecules with desirable biological and physical properties. This guide provides a foundational understanding of its structure, properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
A Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde for Advanced Research
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, handling, and application of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (CAS No. 545394-83-0). This versatile trifluoromethylpyridine derivative is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its properties and applications is crucial for its effective utilization.
Introduction: The Significance of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug discovery and agrochemical development. This is due to the unique physicochemical properties the -CF3 group imparts, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and target-binding affinities.[1][2] The pyridine scaffold itself is a prevalent motif in numerous biologically active compounds.[3] Consequently, trifluoromethylpyridines, such as this compound, represent a class of intermediates with significant potential for the synthesis of novel therapeutic agents and functional materials.[3][4]
Commercial Availability and Supplier Evaluation
This compound is available from a range of commercial suppliers. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, lead times, and the availability of comprehensive technical documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent suppliers for this compound:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Fluorochem | This compound | 545394-83-0 | >95% | 250mg, 1g |
| CymitQuimica | 2-methyl-6-trifluoromethylnicotinaldehyde | 545394-83-0 | Not specified | Inquire |
| Thermo Scientific Chemicals | 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde | 545394-83-0 | 97% | 1g |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Physicochemical Properties and Handling
IUPAC Name: 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde[5] Molecular Formula: C₈H₆F₃NO[5] Molecular Weight: 189.14 g/mol [6] Appearance: Typically a solid[6] Melting Point: 45-48 °C[6] Solubility: Sparingly soluble in water.[6][7]
Safety and Handling:
This compound is considered a hazardous chemical.[8] It can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7][9] For detailed safety information, always consult the supplier-provided Safety Data Sheet (SDS).[8]
Key Synthetic Applications: The Horner-Wadsworth-Emmons Reaction
A primary application of this compound in organic synthesis is its participation in the Horner-Wadsworth-Emmons (HWE) reaction.[6][7][9] This reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes.[10][11] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for reactions with a broader range of aldehydes and ketones under milder conditions.[11]
The general mechanism of the Horner-Wadsworth-Emmons reaction is as follows:
-
Deprotonation: A base is used to deprotonate the phosphonate ester, forming a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).
-
Oxaphosphetane Formation: A cyclic intermediate, an oxaphosphetane, is formed.
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[11]
Experimental Protocol: A Representative Horner-Wadsworth-Emmons Reaction
The following is a generalized, step-by-step methodology for the Horner-Wadsworth-Emmons reaction using this compound. Note: This is a representative protocol and should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
A suitable phosphonate ester (e.g., triethyl phosphonoacetate)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Anhydrous workup and purification reagents (e.g., saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Preparation of the Phosphonate Carbanion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the phosphonate ester dissolved in the anhydrous solvent. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the base portion-wise, ensuring the temperature does not rise significantly. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.
-
Reaction with the Aldehyde: a. Dissolve this compound in a minimal amount of the anhydrous solvent in a separate flame-dried flask under an inert atmosphere. b. Slowly add the aldehyde solution to the pre-formed phosphonate carbanion solution via a syringe or dropping funnel at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
Workup and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.
Workflow Visualization
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of an (E)-alkene.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its commercial availability, coupled with its reactivity in powerful synthetic transformations like the Horner-Wadsworth-Emmons reaction, makes it a valuable tool for medicinal and synthetic chemists. A thorough understanding of its properties, handling requirements, and synthetic applications, as outlined in this guide, is essential for its safe and effective use in a research setting.
References
- 1. 358780-14-0|1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Metil-6-(trifluorometil)piridina-3-carboxaldehído, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 7. This compound, 97%|lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a methyl group, and a trifluoromethyl group, offers multiple avenues for synthetic transformations. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as its incorporation into organic molecules can profoundly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the pyridine nucleus and the aldehyde functionality.[2]
These application notes provide a comprehensive guide to the use of this compound in organic synthesis, detailing its physicochemical properties, key synthetic applications with mechanistic insights, and step-by-step experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is crucial for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.
| Property | Value |
| Molecular Formula | C8H6F3NO |
| CAS Number | 545394-83-0[4] |
| Molecular Weight | 189.14 g/mol |
| Melting Point | 157-161 °C[5] |
| Boiling Point | 209.7±40.0 °C (Predicted)[5] |
| Solubility | Sparingly soluble in water (6.1E-4 g/L at 25°C)[5] |
| Appearance | White crystalline powder[6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[5] |
Key Synthetic Applications and Protocols
This compound is a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with potential pharmaceutical applications. Its aldehyde group readily participates in a variety of classical and modern organic transformations.
Reductive Amination: Synthesis of Niflumic Acid Analogs
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amine-containing compounds. This compound can be reacted with various anilines to generate imine intermediates, which are subsequently reduced to the corresponding secondary amines. This approach is particularly relevant for the synthesis of analogs of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) that has also been investigated for its anticancer properties.[7][8]
Reaction Workflow:
Caption: Reductive amination of this compound.
Experimental Protocol: Synthesis of a Niflumic Acid Analog
-
Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted aniline (e.g., 3-(trifluoromethyl)aniline) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH4), in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Niflumic acid analog.
Wittig and Horner-Wadsworth-Emmons Reactions: Olefin Synthesis
The aldehyde functionality of this compound makes it an excellent substrate for Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form carbon-carbon double bonds.[5] These reactions are fundamental in organic synthesis for constructing complex molecular skeletons.
Reaction Workflow:
Caption: Olefin synthesis via Wittig or HWE reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add 1.1 equivalents of a phosphonate ester (e.g., triethyl phosphonoacetate) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Dissolve 1.0 equivalent of this compound in anhydrous THF and add it dropwise to the pre-formed ylide solution at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting alkene by flash column chromatography.
Oxime Formation and Subsequent Reactions
The aldehyde can be converted to its corresponding oxime, which serves as a versatile intermediate for further transformations, such as the synthesis of isoxazoles and other heterocyclic systems.[9]
Reaction Workflow:
Caption: Synthesis of an oxime and its subsequent cyclization to an isoxazole.
Experimental Protocol: Oxime Formation
-
Reactant Mixture: Dissolve this compound in a mixture of ethanol and pyridine.
-
Add an equimolar amount of hydroxylamine hydrochloride (NH2OH·HCl) to the solution.[9]
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-4 hours.[9] The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be further purified by recrystallization or column chromatography.[9]
Applications in Agrochemical and Pharmaceutical Synthesis
The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients for both agrochemicals and pharmaceuticals. The development of efficient synthetic routes to functionalized trifluoromethylpyridines, such as this compound, is therefore of great importance. This aldehyde serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity, including herbicides, insecticides, and novel therapeutic agents.[10][11] The introduction of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final compounds, which are desirable properties in drug design.[2][12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.[5] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use for detailed information on hazards and handling procedures. The compound is air-sensitive and should be stored under an inert atmosphere.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound, 97%|lookchem [lookchem.com]
- 6. TR-B488595 - 2-methyl-6-trifluoromethylnicotinaldehyde | 5… [cymitquimica.com]
- 7. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. This compound oxime | 1227957-39-2 | Benchchem [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatile Reactivity of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde with Amines in Drug Discovery
Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The trifluoromethyl (-CF3) group, in particular, can profoundly and beneficially alter the physicochemical properties of a molecule.[1][2] When appended to a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting trifluoromethylpyridine core imparts a unique combination of enhanced metabolic stability, increased lipophilicity, and modulated basicity of the pyridine nitrogen.[3] These attributes often translate to improved pharmacokinetic profiles, better membrane permeability, and enhanced binding affinity to biological targets.[1][3]
2-Methyl-6-(trifluoromethyl)nicotinaldehyde is a valuable bifunctional building block, possessing both a nucleophilically susceptible aldehyde and a sterically accessible pyridine nitrogen. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, making it a prime candidate for reactions with a diverse range of amines. This reactivity is central to the construction of a variety of nitrogen-containing compounds, which are cornerstones of many therapeutic agents. A notable example is the use of a closely related derivative, 6-(trifluoromethyl)nicotinaldehyde, as a key intermediate in the synthesis of pexidartinib, a CSF-1R kinase inhibitor approved for therapeutic use.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for both imine formation (Schiff base synthesis) and one-pot reductive amination.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction design and execution.
| Property | Value | Reference |
| CAS Number | 545394-83-0 | [4] |
| Molecular Formula | C8H6F3NO | [4] |
| Molecular Weight | 189.14 g/mol | |
| Appearance | Off-white to yellow solid | |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | [4] |
Core Reactions and Mechanistic Considerations
The reaction of this compound with amines primarily follows two key pathways: imine formation and reductive amination.
Imine (Schiff Base) Formation
The condensation of an aldehyde with a primary amine to form an imine is a reversible, acid-catalyzed reaction.[5][6][7][8] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.
Caption: General workflow for imine formation.
To drive the equilibrium towards the imine product, it is often necessary to remove the water that is formed during the reaction.[9] This can be achieved by azeotropic distillation with a Dean-Stark apparatus or by the use of dehydrating agents like anhydrous magnesium sulfate (MgSO4) or molecular sieves.[9]
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. It involves the in-situ formation of an imine from an aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Caption: Workflow for one-pot reductive amination.
A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate and the desired reaction conditions. Mild hydride reagents are particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde.
Experimental Protocols
The following protocols are designed as a robust starting point for the reaction of this compound with various amines. As with any chemical reaction, optimization of parameters such as solvent, temperature, and reaction time may be necessary to achieve the highest yields for specific substrates.
Protocol 1: General Procedure for Imine Synthesis
This protocol is suitable for the synthesis and isolation of imines derived from primary amines.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TSA) or Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO4) or Molecular Sieves (4Å)
-
Reaction flask equipped with a magnetic stirrer and a reflux condenser (if heating) or a drying tube.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene or DCM (0.2-0.5 M), add the primary amine (1.0-1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) or a few drops of glacial acetic acid. The electron-withdrawing trifluoromethyl group may enhance the aldehyde's reactivity, potentially reducing the need for strong acid catalysis.
-
Add a dehydrating agent, such as anhydrous MgSO4 (2-3 eq) or activated 4Å molecular sieves.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating (40-60 °C) may be required.
-
Upon completion, filter off the dehydrating agent and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude imine.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Outcomes & Causality:
| Amine Type | Expected Reactivity | Rationale |
| Aliphatic Primary Amines | High | Generally more nucleophilic than aromatic amines, leading to faster reaction rates. |
| Aromatic Primary Amines | Moderate to Low | Nucleophilicity is reduced by the delocalization of the lone pair into the aromatic ring. Electron-donating groups on the ring will increase reactivity, while electron-withdrawing groups will decrease it. |
Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This is a widely applicable and mild protocol for the synthesis of secondary amines from primary amines and tertiary amines from secondary amines. Sodium triacetoxyborohydride is a particularly effective reagent as it is moisture-stable and selectively reduces iminium ions.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction flask with a magnetic stirrer and a nitrogen or argon inlet.
Procedure:
-
In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DCM or DCE (0.2-0.5 M).
-
Add the primary or secondary amine (1.0-1.2 eq) and stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, so slow addition is recommended.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Procedure for Gram-Scale Reactions: [3]
To a solution of the aldehyde (1 equiv, 20 mmol) in a suitable solvent such as Ethyl Acetate (EtOAc) (40 mL), add the amine (1.1 equiv, 22 mmol) followed by NaBH(OAc)3 (1.2 equiv, 24 mmol). Stir the mixture at room temperature for 6 hours. Quench the reaction with a saturated aqueous NaHCO3 solution (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. The residue can then be purified by flash column chromatography.[3]
Protocol 3: Reductive Amination using Amine-Borane Complexes
Amine-borane complexes, such as pyridine-borane or 2-picoline borane, are stable and effective reducing agents for reductive amination, particularly in protic solvents which can facilitate iminium ion formation.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine-borane complex or 2-picoline borane
-
Methanol (MeOH) or Ethanol (EtOH)
-
4Å Molecular Sieves
-
Aqueous HCl (e.g., 1-6 N)
-
Aqueous NaOH (e.g., 1-8 N)
-
Extraction solvent (e.g., Ethyl Acetate or Diethyl Ether)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a suspension of powdered and activated 4Å molecular sieves in methanol or ethanol, add this compound (1.0 eq) and the amine (1.0-1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine-borane complex (e.g., pyridine-borane, 0.8-1.0 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of aqueous HCl to hydrolyze any remaining borane complexes (Caution: Hydrogen gas may be evolved).
-
Basify the mixture to a pH > 10 with aqueous NaOH.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the reaction time or temperature (for imine formation). For reductive amination, ensure the quality of the reducing agent and the anhydrous nature of the reaction conditions.
-
Side Reactions: The aldehyde may undergo self-condensation or other side reactions under strongly acidic or basic conditions. Maintaining a mildly acidic to neutral pH is generally optimal.
-
Purification: The basicity of the pyridine nitrogen in the product amines may cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Substrate Scope: Highly sterically hindered amines may react slowly. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive reducing agent may be necessary. Electron-deficient anilines will also be less reactive and may require more forcing conditions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of amine derivatives. The protocols detailed in these application notes for imine formation and reductive amination provide a solid foundation for researchers to explore the rich chemistry of this compound. The unique electronic properties conferred by the trifluoromethyl group make this an attractive starting material for the development of novel therapeutic agents, and a thorough understanding of its reactivity with amines is crucial for its effective utilization in drug discovery programs.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Role of Fluorinated Pyridines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to a pyridine ring, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine core offers an array of advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] 2-Methyl-6-(trifluoromethyl)nicotinaldehyde emerges as a key building block in this context, providing a versatile platform for the synthesis of a new generation of therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this valuable intermediate.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The primary and most compelling application of this compound lies in its utility as a precursor for the synthesis of potent and selective kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The aldehyde functionality of this compound serves as a versatile synthetic handle for the construction of diverse molecular architectures, enabling the exploration of chemical space around a core trifluoromethylpyridine scaffold.
A pivotal transformation in this regard is reductive amination , a robust and widely employed method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the aldehyde with a primary or secondary amine, a common structural feature in many kinase inhibitors, to generate a more complex amine-containing intermediate. This intermediate can then be further elaborated to yield the final drug candidate. The trifluoromethyl group at the 6-position of the pyridine ring often plays a crucial role in directing the binding of the molecule to the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.[3][4]
Visualizing the Synthetic Strategy: Reductive Amination Workflow
The following diagram illustrates the general workflow for the utilization of this compound in the synthesis of a generic kinase inhibitor scaffold via reductive amination.
Caption: General workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocol: Reductive Amination of this compound
This protocol provides a representative, step-by-step procedure for the reductive amination of this compound with a generic primary amine. Researchers should note that reaction conditions may require optimization based on the specific amine used.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents). If the amine salt is used, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
-
Formation of Imine (Optional Catalysis): For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate the formation of the imine intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted amine.
Data Summary Table:
| Parameter | Recommended Range | Notes |
| Equivalents of Aldehyde | 1.0 | Limiting reagent. |
| Equivalents of Amine | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| Equivalents of Reducing Agent | 1.2 - 1.5 | Ensure complete reduction of the imine intermediate. |
| Solvent | Anhydrous Dichloromethane | Other aprotic solvents like 1,2-dichloroethane can be used. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
Broader Applications and Future Perspectives
While the synthesis of kinase inhibitors represents a prominent application, the reactivity of this compound is not limited to reductive amination. The aldehyde functionality can participate in a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate vinylpyridine derivatives, which are valuable intermediates for further functionalization.
-
Aldol and Knoevenagel Condensations: To construct more complex carbon skeletons.
-
Formation of Hydrazones and Oximes: These derivatives can exhibit their own biological activities or serve as precursors for heterocyclic ring synthesis.[5]
The trifluoromethylpyridine scaffold is also being explored in the development of other classes of therapeutic agents, such as modulators of G protein-coupled receptors (GPCRs) and antimicrobial agents.[1] The unique electronic properties and metabolic stability conferred by the trifluoromethyl group make this a privileged motif in the ongoing quest for novel and more effective medicines.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its strategic combination of a reactive aldehyde group and a metabolically robust trifluoromethylpyridine core provides a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of the next generation of therapeutics.
References
- 1. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde as a Versatile Building Block in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and process development professionals on the strategic applications of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. This specialized pyridine-based aldehyde is a cornerstone intermediate in the synthesis of modern agrochemicals. We will explore its intrinsic chemical value, provide validated, step-by-step protocols for its key transformations, and illustrate its utility through synthetic case studies. The protocols are designed to be self-validating, emphasizing mechanistic rationale and analytical confirmation.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a privileged structural motif in the discovery of crop protection agents, including insecticides, herbicides, and fungicides.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically enhance their biological efficacy.[3] Key property modifications include:
-
Increased Lipophilicity: Facilitates penetration through biological membranes.[3]
-
Enhanced Metabolic Stability: The strong C-F bond resists metabolic degradation by enzymes like cytochrome P450s, prolonging the active life of the compound.[4][5]
-
Modified Electronic Effects: The potent electron-withdrawing nature of the -CF3 group can significantly alter the acidity, basicity, and binding interactions of the parent molecule, often leading to higher target affinity.[1][3]
This compound, CAS Number 545394-83-0, combines these benefits with a reactive aldehyde handle, making it an exceptionally valuable building block for accessing a diverse range of complex agrochemical targets.[6] Since 1990, the use of 6-trifluoromethyl-substituted pyridine derivatives in agrochemicals has markedly increased.[4][5]
| Property | Value |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.14 g/mol |
| Appearance | White crystalline powder |
| Purity | Typically ≥95% |
| Data sourced from Fluorochem[6] |
Core Synthetic Transformations & Protocols
The aldehyde functional group is a versatile precursor for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. This section details robust protocols for key transformations of this compound.
Diagram: Key Synthetic Pathways
Caption: Core synthetic transformations of the title aldehyde.
Protocol: Direct Reductive Amination
Reductive amination is arguably the most powerful method for converting aldehydes into substituted amines, which are common substructures in bioactive molecules. This one-pot procedure involves the initial formation of an imine, which is then reduced in situ by a selective hydride reagent.
Causality: We select Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is sufficiently mild to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity prevents the formation of alcohol side-products and allows for a convenient one-pot procedure.[7]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv., e.g., 1.89 g, 10 mmol) and a suitable solvent such as ethyl acetate (EtOAc) or Dichloromethane (DCM) (40-50 mL).[7]
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv., 11 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reductant Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv., 2.54 g, 12 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or HPLC.[7]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).[7] Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., EtOAc, 2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.[7] The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals corresponding to the amine moiety in the ¹H NMR spectrum are key indicators of a successful reaction.
Protocol: Wittig Olefination for C=C Bond Formation
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes.[8][9] This method allows for the predictable formation of a C=C double bond, converting the aldehyde into a vinylpyridine derivative. Such derivatives are precursors to various agrochemicals, including certain classes of fungicides and herbicides.[10]
Causality: The choice of the phosphorus ylide determines the stereochemistry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group, e.g., -CO₂Et) generally yield the (E)-alkene, while non-stabilized ylides (e.g., alkyl substituents) typically favor the (Z)-alkene.[8][11] The protocol below uses a stabilized ylide as a representative example.
Experimental Protocol:
-
Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 equiv.) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C and add a strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide, 1.05 equiv.). Stir for 1 hour at 0 °C to generate the deep red/orange ylide.
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Wittig Reaction: Cool the aldehyde solution to 0 °C and slowly add the pre-formed ylide solution via cannula or syringe.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The disappearance of the ylide's color is often an indicator of reaction progress. Monitor consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes). The byproduct, triphenylphosphine oxide, can be challenging to remove.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography. A non-polar/polar solvent gradient (e.g., Hexanes/Ethyl Acetate) is typically effective. The triphenylphosphine oxide will often elute much later than the desired alkene product.
Self-Validation: Characterization by ¹H NMR should confirm the presence of vinylic protons (typically 6-8 ppm) with characteristic coupling constants that can help determine the E/Z stereochemistry.
Workflow & Logic Diagram for Synthesis
This diagram illustrates the decision-making and practical workflow for a typical derivatization project starting from the aldehyde.
Caption: Decision and experimental workflow for derivatization.
Case Study: A Precursor to Sulfoxaflor
The insecticide Sulfoxaflor, which contains a 6-(trifluoromethyl)pyridine core, is a prominent example of an agrochemical derived from this structural class.[12] While the exact industrial synthesis may differ, a key step involves creating a precursor that can be elaborated into the final sulfoximine moiety. This compound serves as an excellent starting point for analogous structures.
A crucial transformation is the conversion of the aldehyde to a thioether, which can then be oxidized. This often proceeds via reduction to the alcohol, conversion to a halide, and subsequent displacement with a thiol. The aldehyde provides the critical C1 carbon unit for building out the side chain.
Conclusion
This compound is a high-value, versatile intermediate for agrochemical research and development. Its trifluoromethyl group imparts desirable physicochemical properties for bioactivity, while the strategically placed aldehyde and methyl groups offer multiple handles for synthetic diversification. The protocols provided herein for reductive amination and Wittig olefination represent reliable and validated methods for leveraging this building block to construct novel and complex molecular architectures for the next generation of crop protection agents.
References
- 1. chigroup.site [chigroup.site]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. rsc.org [rsc.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Note: A Validated Protocol for the Oxidation of 2-Methyl-6-(trifluoromethyl)nicotinyl Alcohol
Introduction and Scientific Rationale
2-Methyl-6-(trifluoromethyl)nicotinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its synthesis is a critical step in the discovery pipeline for new chemical entities. This application note provides a comprehensive, step-by-step protocol for the oxidation of the corresponding primary alcohol, 2-Methyl-6-(trifluoromethyl)nicotinyl alcohol.
The chosen methodology employs potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. This choice is grounded in established chemical principles; KMnO₄ is highly effective for the exhaustive oxidation of primary alcohols and compounds with benzylic hydrogens to their corresponding carboxylic acids.[3][4] The reaction proceeds through a proposed mechanism involving the formation of a manganate ester, which subsequently undergoes elimination to yield the carbonyl intermediate, followed by further oxidation to the final carboxylic acid.[5] This protocol is designed for reproducibility and safety, incorporating field-proven insights for reaction control, workup, and purification.
Mandatory Safety and Handling Protocols
Trustworthiness in science begins with safety. Potassium permanganate is a strong oxidizing agent and requires careful handling to prevent accidents.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated chemical fume hood.[6]
-
Incompatible Materials: Keep KMnO₄ strictly separated from flammable and combustible materials, organic solvents, strong acids, and finely powdered metals to prevent fire or explosive reactions.[8][9]
-
Handling: Avoid generating dust.[9] Do not mix fresh and recovered materials.[6] In case of skin contact, wash the affected area immediately and thoroughly with water.[8]
-
Spill & Waste Management: Spills should be contained and absorbed with dry sand or inert material—never use combustible materials like sawdust.[6][8] All KMnO₄ and MnO₂ waste must be treated as hazardous and disposed of according to institutional guidelines.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure, from reaction setup to the isolation of the final purified product.
Caption: Experimental workflow for the oxidation of 2-Methyl-6-(trifluoromethyl)nicotinyl alcohol.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Methyl-6-(trifluoromethyl)nicotinyl alcohol | >97% | Commercial |
| Potassium Permanganate (KMnO₄) | ACS Reagent, >99% | Sigma-Aldrich |
| Acetone | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Alfa Aesar |
| Celite® 545 | --- | MilliporeSigma |
| Deionized Water | --- | --- |
| Ethanol | 200 Proof, ACS | Decon Labs |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Methyl-6-(trifluoromethyl)nicotinyl alcohol (1.0 eq) in a 3:1 mixture of acetone and deionized water (approx. 15 mL per gram of alcohol).
-
Cooling: Immerse the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (2.5 eq) in deionized water (approx. 20 mL per gram of KMnO₄).
-
Addition of Oxidant: Transfer the KMnO₄ solution to the dropping funnel and add it dropwise to the stirred alcohol solution over 1-2 hours. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material. The characteristic purple color of permanganate should also disappear, being replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching: Cool the reaction mixture again in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the purple/brown color is fully discharged, resulting in a dense brown or black precipitate of MnO₂ and a clear to pale yellow solution.
-
Isolation of Crude Product:
-
Prepare a filtration pad by packing a layer of Celite® in a Büchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of water and acetone to ensure complete recovery of the product.
-
Transfer the combined filtrate to a clean beaker and place it in an ice bath.
-
Slowly and with stirring, add concentrated hydrochloric acid (HCl) to acidify the filtrate to a pH of approximately 2-3. The target carboxylic acid will precipitate as a solid.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the cake with a small amount of cold deionized water, and allow it to air-dry.
-
-
Purification:
-
The crude 2-Methyl-6-(trifluoromethyl)nicotinic acid can be purified by recrystallization.[10][11]
-
Dissolve the crude solid in a minimal amount of boiling ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water (1:1), and dry under vacuum.
-
Product Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), FTIR, and Mass Spectrometry.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder[12][13] |
| Yield | 65-80% (typical for this type of oxidation) |
| Melting Point | 143-153 °C (literature value)[13] |
| Purity (HPLC) | >97% after recrystallization |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant or reaction time. | Add an additional portion of KMnO₄ (0.2 eq) and continue stirring. Ensure the reaction is monitored carefully by TLC. |
| Low Yield | Product loss during workup or purification. | Ensure pH is sufficiently low (~2) for full precipitation. Minimize solvent volume during recrystallization. |
| Filtration is Very Slow | Fine MnO₂ particles clogging the filter. | Use a thicker Celite® pad. Allow the MnO₂ to settle and decant the supernatant before filtering the remaining slurry. |
| Oily Product Precipitates | Impurities present. | Instead of direct filtration after acidification, extract the aqueous layer with a suitable organic solvent (e.g., EtOAc), dry, and evaporate to obtain the crude solid for recrystallization. |
References
- 1. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. rowe.com.au [rowe.com.au]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. H33003.09 [thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Abstract
This comprehensive guide provides a detailed and scalable two-step protocol for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a key building block in contemporary drug discovery and development. The synthetic strategy commences with the readily available 2-Methyl-6-(trifluoromethyl)nicotinic acid, proceeding through a high-yielding formation of the corresponding acyl chloride, followed by a selective reduction to the target aldehyde. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth experimental procedures, mechanistic insights, and critical considerations for safe and efficient scale-up.
Introduction
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, into pharmacologically active molecules is a well-established strategy for modulating their metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold is a privileged heterocycle in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents. Consequently, this compound represents a highly valuable and versatile intermediate for the synthesis of novel pharmaceuticals.
Direct formylation of the pyridine ring, especially one bearing a strong electron-withdrawing trifluoromethyl group, presents significant synthetic challenges.[2] Similarly, the selective oxidation of a methyl group to an aldehyde in the presence of other sensitive functionalities can be low-yielding and non-selective. To circumvent these issues, this guide details a robust and scalable two-step approach, beginning with the commercially available 2-Methyl-6-(trifluoromethyl)nicotinic acid.[3][4]
Overall Synthetic Strategy
The presented synthesis is a two-step process designed for efficiency, scalability, and high purity of the final product. The core of this strategy is the conversion of a stable carboxylic acid into a highly reactive acyl chloride, which is then selectively reduced to the desired aldehyde.
Caption: Overall two-step synthetic pathway.
Part 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride
Rationale: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride is a cost-effective and efficient reagent for this transformation on a large scale. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the work-up procedure.
Experimental Protocol:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), a dropping funnel, and a thermocouple is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Charging Reagents: The reactor is charged with 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane (5-10 mL per gram of starting material).
-
Addition of Thionyl Chloride: Thionyl chloride (1.5 - 2.0 eq) is added dropwise to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 70-80 °C for toluene) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by quenching a small aliquot with methanol and analyzing for the presence of the methyl ester by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The crude 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| Reagent | Thionyl Chloride (SOCl₂) |
| Stoichiometry | 1.5 - 2.0 equivalents |
| Solvent | Toluene or Dichloromethane |
| Reaction Temperature | Reflux (70-80 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% (crude) |
Part 2: Selective Reduction to this compound (Rosenmund Reduction)
Rationale: The Rosenmund reduction is a classic and effective method for the selective conversion of acyl chlorides to aldehydes.[5][6] The reaction involves catalytic hydrogenation over a poisoned palladium catalyst. The "poisoning" of the catalyst, typically with a sulfur-containing compound or quinoline, is critical to prevent over-reduction of the aldehyde to the corresponding alcohol.[7][8] Barium sulfate as the support for palladium provides a low surface area, which also helps to moderate the catalyst's activity.[5]
Caption: Workflow for the Rosenmund Reduction.
Experimental Protocol:
-
Catalyst Preparation (if not commercially available): The Rosenmund catalyst (e.g., 5% Pd on BaSO₄) is suspended in an anhydrous solvent (e.g., toluene) in the hydrogenation reactor. The catalyst poison (e.g., a solution of quinoline and sulfur) is added.
-
Reactor Setup: A hydrogenation reactor equipped with a gas inlet, a mechanical stirrer, a heating mantle, and a pressure gauge is used. The system is purged with an inert gas and then with hydrogen.
-
Charging Reagents: A solution of the crude 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (1.0 eq) in the same anhydrous solvent is added to the reactor.
-
Hydrogenation: The reaction mixture is stirred vigorously and heated to a temperature between 80-120 °C under a positive pressure of hydrogen gas (typically 1-4 atm).
-
Monitoring the Reaction: The progress of the reaction is monitored by the uptake of hydrogen and by periodic sampling and analysis (e.g., GC or TLC) to check for the disappearance of the acyl chloride and the formation of the aldehyde, while ensuring minimal formation of the alcohol byproduct.
-
Work-up: Upon completion, the reactor is cooled to room temperature and purged with an inert gas. The reaction mixture is filtered to remove the catalyst. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to remove any residual HCl and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Substrate | 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride |
| Catalyst | 5% Palladium on Barium Sulfate |
| Catalyst Loading | 1-5 mol% |
| Solvent | Anhydrous Toluene |
| Hydrogen Pressure | 1-4 atm |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 70-90% |
| Purity | >98% after purification |
Safety and Scale-Up Considerations
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The off-gases (SO₂ and HCl) must be scrubbed.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a dedicated and properly grounded hydrogenation reactor.
-
Catalyst Handling: Palladium catalysts can be pyrophoric, especially after the reaction when they may be coated with organic material. The catalyst should be filtered carefully and kept wet with solvent until it can be safely disposed of or stored.
-
Exothermic Reactions: The initial reaction of thionyl chloride with the carboxylic acid and the hydrogenation can be exothermic. Careful control of the addition rate and temperature is crucial, especially on a large scale.
Conclusion
The two-step synthesis of this compound from its corresponding nicotinic acid is a robust, scalable, and high-yielding process. This method avoids the challenges associated with direct formylation or selective oxidation of the pyridine ring. By carefully controlling the reaction conditions, particularly in the Rosenmund reduction step, high purity of the desired aldehyde can be achieved, making this a valuable protocol for industrial and academic laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Rosenmund Reaction (Chapter 98) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols: Synthetic Routes to Trifluoromethyl-Substituted Pyridine Aldehydes
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Pyridine Aldehydes
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This is due to the unique physicochemical properties the CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Among the myriad of CF₃-containing heterocycles, trifluoromethyl-substituted pyridine aldehydes stand out as exceptionally valuable building blocks. The aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[3]
These compounds are key intermediates in the synthesis of numerous commercial products, from pharmaceuticals to advanced agrochemicals.[1][4] For instance, 6-(trifluoromethyl)nicotinaldehyde is a crucial precursor for the development of certain therapeutic agents.[4] Given their strategic importance, the development of efficient and scalable synthetic routes to access trifluoromethyl-substituted pyridine aldehydes with diverse substitution patterns is of paramount interest to researchers in drug discovery and process development.
This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing these valuable intermediates. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices. Detailed, step-by-step protocols for key methodologies are provided to ensure reproducibility and success in your laboratory.
Synthetic Strategies: A Comparative Overview
The synthesis of trifluoromethyl-substituted pyridine aldehydes can be broadly categorized into two main approaches:
-
Late-Stage Formylation of Pre-synthesized Trifluoromethyl-Pyridines: This strategy involves the initial synthesis of a trifluoromethyl-pyridine core, followed by the introduction of the aldehyde group. This approach is advantageous when a variety of aldehyde isomers are desired from a common trifluoromethyl-pyridine precursor.
-
Convergent Synthesis via Ring Formation or Precursor Oxidation: This approach involves either constructing the pyridine ring with the aldehyde or a precursor functionality already incorporated, or the direct oxidation of a precursor, such as a methyl or alcohol group, on a trifluoromethyl-pyridine scaffold.
The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.
PART 1: Late-Stage Formylation of Trifluoromethyl-Pyridines
This section details methods for introducing a formyl group onto a pre-existing trifluoromethyl-pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of these reactions.
Formylation via Ortho-Metalation (Directed Lithiation)
Directed ortho-metalation followed by quenching with a formylating agent is a powerful technique for the regioselective synthesis of aldehydes. This method relies on a directing group on the pyridine ring to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. For trifluoromethyl-pyridines, a halogen atom can serve as an effective directing group.
Causality of Experimental Choices:
-
Low Temperatures (-78 °C): Essential to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent (e.g., THF).[5]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Rigorous drying of solvents and glassware is critical for success.[5]
-
Slow Addition of Reagents: Slow addition of the organolithium reagent and the formylating agent helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
Protocol 1: Synthesis of 2-(Trifluoromethyl)pyridine-3-carbaldehyde via Halogen-Lithium Exchange
This protocol describes the formylation of 3-bromo-2-(trifluoromethyl)pyridine.
Experimental Workflow:
Caption: Workflow for formylation via halogen-lithium exchange.
Step-by-Step Methodology:
-
To a solution of 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde.
| Reagent | Molar Eq. | Purpose |
| 3-Bromo-2-(trifluoromethyl)pyridine | 1.0 | Starting Material |
| Anhydrous THF | - | Solvent |
| n-Butyllithium | 1.1 | Lithiating Agent |
| Anhydrous DMF | 1.5 | Formylating Agent |
| Saturated NH₄Cl | - | Quenching Agent |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), is a relatively weak electrophile.[6] Consequently, this reaction is most effective on trifluoromethyl-pyridines that also contain electron-donating groups or are otherwise activated. The electron-withdrawing nature of the trifluoromethyl group can render the pyridine ring too deactivated for this reaction to proceed efficiently.
Mechanism Overview:
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
This protocol provides a general guideline; optimization of temperature and reaction time is often necessary for specific substrates.
Step-by-Step Methodology:
-
In a flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 eq).
-
Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the trifluoromethyl-pyridine substrate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is between 6 and 8.[9]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or distillation.
| Reagent | Molar Eq. | Purpose |
| Trifluoromethyl-Pyridine | 1.0 | Starting Material |
| Anhydrous DMF | 10 | Reagent & Solvent |
| POCl₃ | 1.5 | Reagent |
| Saturated NaOAc/NaHCO₃ | - | Neutralization |
PART 2: Convergent Synthetic Approaches
These methods construct the desired trifluoromethyl-substituted pyridine aldehyde from simpler precursors, often with high efficiency and control over the final substitution pattern.
Oxidation of Precursor Groups
A straightforward and widely used method involves the oxidation of a methyl or hydroxymethyl group already present on the trifluoromethyl-pyridine ring. This approach is particularly useful for industrial-scale synthesis due to the often readily available starting materials.
2.1.1 Oxidation of Hydroxymethylpyridines
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For trifluoromethyl-substituted pyridinylmethanols, various oxidizing agents can be employed.
Causality of Experimental Choices:
-
Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies work-up as it can be removed by filtration.[3]
-
Dess-Martin Periodinane (DMP): A highly efficient and mild oxidizing agent that offers broad functional group tolerance and generally gives high yields.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride and DMSO, followed by a hindered base. This method is performed at low temperatures and is known for its high yields and compatibility with sensitive functional groups.
Protocol 3: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde by Oxidation of the Corresponding Alcohol
This protocol details the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol using manganese dioxide.[3]
Step-by-Step Methodology:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (0.1 M).[3]
-
Add activated manganese dioxide (MnO₂, 5-10 eq) in portions to the solution.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.
-
The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.[3]
| Reagent | Molar Eq. | Purpose |
| (6-(Trifluoromethyl)pyridin-3-yl)methanol | 1.0 | Starting Material |
| Activated MnO₂ | 5-10 | Oxidizing Agent |
| Dichloromethane | - | Solvent |
| Celite® | - | Filtration Aid |
2.1.2 Oxidation of Methylpyridines
The direct oxidation of a methyl group to an aldehyde is more challenging but can be achieved using specific reagents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, although its toxicity is a significant drawback.[10] More modern methods, such as those employing iodine and DMSO under microwave irradiation (a Kornblum-type oxidation), offer a safer alternative.[10]
Building Block Approaches: Cycloaddition and Condensation Reactions
Constructing the trifluoromethyl-pyridine ring from acyclic, CF₃-containing precursors is a highly versatile strategy.[1][4] This "building block" approach allows for the synthesis of a wide range of isomers that may be difficult to access through other methods. While direct formation of the aldehyde is less common, these methods can incorporate a group that is easily converted to an aldehyde in a subsequent step.
Key Trifluoromethyl-Containing Building Blocks:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate[4]
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[4]
-
Trifluoroacetonitrile
Example Strategy: Synthesis of 6-(Trifluoromethyl)nicotinic Acid Derivatives
While not directly yielding an aldehyde, the synthesis of 6-(trifluoromethyl)nicotinic acid via cyclocondensation highlights the power of the building block approach.[11] The resulting carboxylic acid can then be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde as described in Protocol 3.
Caption: Multi-step synthesis of a trifluoromethyl-pyridine aldehyde via a building block approach.
Summary and Outlook
The synthesis of trifluoromethyl-substituted pyridine aldehydes is a critical endeavor for advancing drug discovery and agrochemical research. This guide has outlined several robust and practical methodologies, each with its own set of advantages and considerations.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Halogen-Lithium Exchange | Halo-trifluoromethyl-pyridine | n-BuLi, DMF | High regioselectivity, good yields | Requires strictly anhydrous conditions and low temperatures |
| Vilsmeier-Haack | Electron-rich trifluoromethyl-pyridine | POCl₃, DMF | Uses common reagents | Limited to activated substrates |
| Oxidation of Alcohol | Trifluoromethyl-pyridinylmethanol | MnO₂, DMP, etc. | High yields, mild conditions | Requires synthesis of the precursor alcohol |
| Building Block Approach | Acyclic CF₃-precursors | Various | High versatility for isomer synthesis | Often multi-step to reach the aldehyde |
The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. For laboratory-scale synthesis requiring high regiocontrol, formylation via halogen-lithium exchange is often a preferred method. For larger-scale production of specific isomers, the oxidation of a corresponding alcohol, which may be accessible from bulk starting materials, is frequently the most practical approach.
As the demand for novel trifluoromethyl-substituted pyridine derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active and important area of chemical research.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. osti.gov [osti.gov]
- 11. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in the Synthesis of Advanced Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Fluorine Chemistry and Heterocyclic Scaffolds
The Strategic Importance of Trifluoromethylated Heterocycles
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This is due to the unique physicochemical properties the CF3 group imparts, including increased metabolic stability, enhanced binding affinity through favorable hydrophobic interactions, and modulated electronic properties that can significantly improve a drug candidate's pharmacokinetic profile.[1][3] When this powerful functional group is integrated into heterocyclic scaffolds—the most prevalent structural motifs in approved pharmaceuticals—the resulting molecules often exhibit remarkable biological activity.[4][5] Consequently, the development of synthetic routes to novel trifluoromethylated heterocycles is of paramount importance in the discovery of next-generation therapeutics and advanced materials.[6][7]
2-Methyl-6-(trifluoromethyl)nicotinaldehyde: A Versatile and Reactive Building Block
This compound has emerged as a highly valuable starting material for the construction of diverse and complex heterocyclic systems. Its structure is strategically functionalized with three key reactive centers:
-
The Aldehyde Group: An electrophilic site primed for nucleophilic addition, condensation, and olefination reactions.
-
The Trifluoromethyl Group: A potent electron-withdrawing group that influences the reactivity of the entire pyridine ring system.
-
The Pyridine Ring: A nitrogenous core that can participate in various cyclization and functionalization reactions.
This trifecta of reactivity allows for a modular and efficient approach to synthesizing a wide range of heterocyclic compounds, from simple bicyclic systems to more complex fused architectures.
Physicochemical Properties, Reactivity, and Handling
Data Summary
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 545394-83-0 | [8] |
| Molecular Formula | C₈H₆F₃NO | [8] |
| Molecular Weight | 189.14 g/mol | N/A |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | [8] |
| Appearance | Solid | [9] |
| Melting Point | 157-161 °C | [10] |
| Boiling Point | 209.7±40.0 °C (Predicted) | [10] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [9][10] |
| Sensitivity | Air Sensitive | [10] |
Reactivity Profile
The primary driver of this molecule's synthetic utility is the aldehyde functionality. It readily participates in classical carbonyl chemistry. The strong electron-withdrawing nature of the adjacent CF3-substituted pyridine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by a wide range of nucleophiles. This electronic effect is crucial for facilitating reactions under mild conditions.
Synthetic Protocols and Methodologies
The following protocols are designed to be self-validating, providing not just procedural steps but also the underlying chemical logic and expected outcomes.
Protocol 1: Olefin Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
Causality: The HWE reaction is a superior alternative to the standard Wittig reaction for generating alkenes from aldehydes, particularly because it allows for the straightforward purification of products; the phosphate byproduct is water-soluble and easily removed. This reaction is fundamental for extending the carbon chain and introducing a versatile alkene functional group, which can be a precursor for further cyclizations.[10]
Experimental Workflow:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-(trifluoromethyl)nicotinaldehyde Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (CAS 545394-83-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As a key building block in the development of advanced pharmaceutical and agrochemical agents, mastering its synthesis is crucial.[1]
Overview of Synthetic Pathways
The synthesis of this compound can be approached through several common pathways, primarily involving the formation of the aldehyde functional group from a precursor such as an ester, nitrile, or alcohol. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in aldehyde syntheses can be attributed to several factors, often dependent on the chosen synthetic route.[2]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: Insufficient reaction time or temperature can lead to a stall. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal endpoint.[2]
-
Solution: Consider extending the reaction time or moderately increasing the temperature. For reductions with Diisobutylaluminum hydride (DIBAL-H), ensure you are using at least one full equivalent of the reagent, as it delivers only a single hydride.[3]
-
-
Reagent Quality & Stoichiometry: The purity and amount of your reagents are paramount.
-
Causality: DIBAL-H is notoriously pyrophoric and reacts violently with moisture in the air.[4] Contamination with water will quench the reagent, reducing its effective concentration. Similarly, oxidizing agents can degrade over time.
-
Solution: Always use fresh or properly stored reagents. For DIBAL-H reductions, ensure a strictly anhydrous environment under an inert atmosphere (e.g., nitrogen or argon).[5] A slight excess of the reducing or oxidizing agent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material or product.
-
Causality: The primary side reaction in reductive pathways is the over-reduction of the desired aldehyde to the corresponding alcohol.[2][3] In oxidative pathways, the aldehyde can be further oxidized to a carboxylic acid.[6]
-
Solution: To minimize over-reduction, strict temperature control is essential (see Q2). For oxidations, using mild, selective reagents like Pyridinium chlorochromate (PCC) under anhydrous conditions can prevent the formation of carboxylic acids, as PCC is known to halt the oxidation at the aldehyde stage.[7][8]
-
Q2: I'm observing the corresponding alcohol as a major byproduct. How can I prevent over-reduction?
A2: Over-reduction is a classic challenge when preparing aldehydes, especially when using potent hydride reagents like DIBAL-H.
-
Causality: DIBAL-H is a powerful reducing agent capable of reducing esters and aldehydes to primary alcohols.[3][9] The aldehyde intermediate is often more reactive than the starting ester. If the reaction temperature is not kept sufficiently low, the DIBAL-H will rapidly reduce the newly formed aldehyde to the alcohol.
-
Solution: Strict Temperature Control. This is the most critical parameter. The reduction of an ester to an aldehyde using DIBAL-H must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath).[3][5] Maintaining this temperature throughout the dropwise addition of DIBAL-H and for a period thereafter is crucial to stop the reaction at the aldehyde stage.[5] Once the reaction is complete by TLC, it should be quenched at low temperature before allowing it to warm.
Q3: My crude product shows multiple unexpected spots on TLC/peaks in LC-MS. What are potential impurities?
A3: Besides the over-reduced alcohol, other impurities can arise from the inherent reactivity of the starting materials and the product.
-
Oxidation to Carboxylic Acid:
-
Causality: The target aldehyde is air-sensitive and can be easily oxidized to 2-Methyl-6-(trifluoromethyl)nicotinic acid, especially during workup or if left exposed to air for extended periods.[10][11]
-
Solution: Work up the reaction mixture promptly. During extraction and concentration, minimize exposure to air. Storing the final product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) is recommended.[10]
-
-
Unreacted Starting Material: This is often a sign of an incomplete reaction (see Q1).
-
Side-products from Grignard Route: If using a Grignard reaction with a nitrile precursor, a potential side reaction is the double addition of the Grignard reagent, though this is less common with nitriles compared to other carbonyls.[12] Careful control of stoichiometry is key.
Q4: The reaction seems to stop before the starting material is fully consumed, even with extended time. What could be the issue?
A4: A stalled reaction, where a significant amount of starting material remains, typically points to a reagent or catalyst issue.
-
Causality for Reductive Routes: As mentioned, moisture is the primary culprit for quenching DIBAL-H. An insufficient amount of the reagent due to inaccurate titration or decomposition will lead to a stalled reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under a robust inert atmosphere. Use a freshly opened bottle of DIBAL-H or a solution that has been recently titrated.
-
-
Causality for Oxidative Routes: If using a catalytic oxidation method, the catalyst can be poisoned by impurities in the starting material or solvent.[2]
-
Solution: Purify the starting alcohol before the reaction. Ensure the use of high-purity, anhydrous solvents. If using a reagent like PCC, ensure it is fresh, as it can degrade over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to this compound?
A1: The two most prevalent and reliable routes are the DIBAL-H reduction of a methyl or ethyl ester precursor (Methyl 2-methyl-6-(trifluoromethyl)nicotinate) and the oxidation of the corresponding primary alcohol ((2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol). The DIBAL-H route is often favored for its efficiency, provided strict temperature control is maintained.[3][9] The oxidation route, particularly with MnO2 or PCC, is also highly effective and can be easier to manage on a smaller scale.[7][13]
Q2: How critical is the workup procedure for DIBAL-H reactions?
A2: The workup is extremely important for both safety and product isolation. DIBAL-H reacts violently with water. The reaction must be quenched carefully at low temperatures by the slow, dropwise addition of a quenching agent like methanol, followed by an aqueous solution such as Rochelle's salt (potassium sodium tartrate) or dilute acid.[5] The use of Rochelle's salt is highly recommended as it helps to break up the aluminum salt emulsions that form, making the extraction of the product much cleaner and easier.
Q3: What is the best method for oxidizing (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol to the aldehyde?
A3: Pyridinium chlorochromate (PCC) is an excellent choice for this transformation. It is a mild oxidant that reliably stops at the aldehyde stage without significant over-oxidation to the carboxylic acid, especially when used in an anhydrous solvent like dichloromethane (DCM).[7][8] Another common and effective method is using activated manganese dioxide (MnO2), which is selective for the oxidation of allylic and benzylic-type alcohols.[13]
Q4: How should I handle and store the this compound product?
A4: The product is an aldehyde and should be considered air-sensitive.[10] For long-term storage, it should be kept in a tightly sealed container under an inert gas (nitrogen or argon) and refrigerated at 2-8°C.[10] Purity should be checked periodically, as gradual oxidation to the carboxylic acid can occur over time.
Optimized Experimental Protocols
Protocol 1: DIBAL-H Reduction of Methyl 2-Methyl-6-(trifluoromethyl)nicotinate
This protocol is based on standard procedures for selective ester reduction.[3][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Methyl 2-Methyl-6-(trifluoromethyl)nicotinate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous toluene or dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature.
-
DIBAL-H Addition: Slowly add a 1.0 M solution of DIBAL-H in hexanes (1.1 eq.) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL per gram of starting material).
-
Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear.
-
Extraction & Purification: Separate the layers and extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol using PCC
This protocol is adapted from standard PCC oxidation procedures.[7][8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add Pyridinium chlorochromate (PCC) (1.5 eq.) and a small amount of silica gel or Celite®.
-
Solvent: Add anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq.) in a small amount of DCM and add it to the stirring PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Florisil® or silica gel to remove the chromium salts.
-
Purification: Wash the filter pad thoroughly with additional ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Data Summary: DIBAL-H Reduction Optimization
The following table summarizes typical conditions and expected outcomes for the DIBAL-H reduction. This data is illustrative and serves as a guideline for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Methyl 2-Methyl-6-(trifluoromethyl)nicotinate | Methyl 2-Methyl-6-(trifluoromethyl)nicotinate | Methyl 2-Methyl-6-(trifluoromethyl)nicotinate |
| DIBAL-H (eq.) | 1.1 | 1.5 | 1.1 |
| Solvent | Toluene | DCM | THF |
| Temperature | -78 °C | -78 °C | -40 °C |
| Expected Yield | High (>85%) | High (>85%) | Moderate (50-70%) |
| Key Byproduct | <5% Alcohol | <5% Alcohol | >20% Alcohol |
| Comment | Optimal conditions for selectivity. | Slight excess of DIBAL-H ensures completion. | Higher temperature leads to significant over-reduction. |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 10. This compound, 97%|lookchem [lookchem.com]
- 11. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. As a key intermediate in the development of agrochemicals and pharmaceuticals, obtaining this compound in high purity is critical for subsequent synthetic steps and biological screening.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification by chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound, offering potential causes and validated solutions.
Problem 1: Poor Peak Shape (Significant Tailing) in Chromatogram
Q: My chromatogram shows significant peak tailing specifically for the this compound peak. What is the likely cause and how can I fix it?
A: Peak tailing for this specific compound is most often a result of undesirable secondary chemical interactions between the analyte and the stationary phase.
-
Primary Cause: Silanol Interactions. The primary culprit is the interaction between the basic nitrogen of the pyridine ring and the polar aldehyde group with active, acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetric or tailing peak.[3]
-
Recommended Solutions:
-
Mobile Phase Modification (Normal Phase): The addition of a small amount of a competitive base, such as triethylamine (~0.1-0.5%), to your mobile phase (e.g., Hexane/Ethyl Acetate) can neutralize the active silanol sites, minimizing the secondary interactions and dramatically improving peak shape.
-
Mobile Phase Modification (Reversed Phase): When using reversed-phase HPLC (e.g., on a C18 column), adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase (e.g., Water/Acetonitrile) is highly effective.[4][5] This protonates the pyridine nitrogen, preventing its interaction with residual silanols, and also suppresses the ionization of the silanol groups themselves, leading to sharper peaks.[5]
-
Use an End-Capped Column: For HPLC, select a high-quality, end-capped stationary phase. End-capping masks a majority of the residual silanol groups, providing a more inert surface and reducing opportunities for tailing.[4][6] A column with low silanol activity is highly recommended for pyridine-containing compounds.[4]
-
Problem 2: All Peaks are Broad or Tailing
Q: It's not just my target compound; all the peaks in my chromatogram look broad and are tailing. What does this indicate?
A: When all peaks are affected uniformly, the issue is likely physical or systemic, occurring before the separation on the column begins.[7][8]
-
Potential Causes & Solutions:
-
Column Inlet Frit Blockage: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column.[8] This disrupts the sample band, causing distortion. Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, you can attempt to gently backflush the column to dislodge the particulates.[8]
-
Column Degradation (Voids): Over time or with harsh mobile phase conditions, the packed bed of the column can settle, creating a void at the inlet.[3][7] This leads to band broadening. Solution: This is often irreversible column damage. Using a guard column can significantly extend the life of your analytical or preparative column by trapping contaminants and absorbing physical shock.[9]
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause severe peak distortion.[7][9] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Problem 3: Low or No Recovery of Product
Q: I've loaded my crude product onto the column, but I'm getting very low recovery in the collected fractions. Where is my compound going?
A: Low recovery suggests that your compound is either irreversibly binding to the stationary phase or degrading during the purification process.
-
Potential Causes & Solutions:
-
Irreversible Adsorption: The combination of the polar aldehyde and basic pyridine can lead to very strong, sometimes irreversible, adsorption onto the acidic sites of silica gel.[10] Solution: Consider switching to a less acidic stationary phase, such as neutral alumina. Alternatively, a reversed-phase (C18) approach, where the primary retention mechanism is hydrophobic interaction, can circumvent this issue.
-
On-Column Degradation: Aldehydes are susceptible to oxidation, and the compound may be unstable on the acidic surface of silica gel over long periods.[11][12] Solution: Minimize the compound's residence time on the column by using flash chromatography with slightly higher flow rates.[10] Ensure you are using high-purity, fresh solvents, as impurities can catalyze degradation. If sensitivity is high, conducting the purification under an inert atmosphere (nitrogen or argon) may be beneficial.[12]
-
Problem 4: Co-elution with Impurities
Q: I can't seem to separate my product from a persistent impurity. They always elute together.
A: Co-elution occurs when the impurity has a polarity and structure very similar to your target compound, resulting in nearly identical retention times.[10][11]
-
Potential Causes & Solutions:
-
Insufficient Selectivity: The chosen stationary/mobile phase system is not capable of distinguishing between the two compounds. Solution:
-
Optimize Mobile Phase: Run a shallower gradient to increase the separation window between peaks.
-
Change Selectivity: The most effective solution is often to change the separation mechanism. If you are using standard silica or C18, which separate primarily based on polarity and hydrophobicity, switch to a stationary phase that offers different interactions. A Phenyl or Biphenyl phase, for example, can provide unique selectivity for aromatic compounds through π-π interactions.[13][14]
-
-
Column Overloading: Injecting too much sample can cause bands to broaden and merge, leading to a loss of resolution.[7][15] Solution: Reduce the amount of crude material loaded onto the column. Refer to the manufacturer's guidelines for the column's loading capacity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for this purification? A1: For preparative flash chromatography, a standard silica gel column with a gradient elution of ethyl acetate in hexanes is a robust starting point.[11][16] Begin with extensive Thin Layer Chromatography (TLC) analysis using different ratios of these solvents to find a system where your product has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from major impurities.[10] For analytical HPLC, a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid) is a versatile starting point.[4][17]
Q2: The purified compound is an oil, but it's supposed to be a solid. Why? A2: This is typically caused by the presence of residual solvent or trace impurities that depress the compound's melting point.[11][12] The reported melting point is 52-56 °C.
-
Solution: First, ensure all solvent is removed by drying the product under high vacuum for an extended period. If it remains an oil, try triturating it with a cold, non-polar solvent like hexanes or pentane.[11] This can wash away non-polar impurities and induce crystallization. If the product is pure but still an oil, it may be a stable amorphous form, which can sometimes be induced to crystallize by scratching the inside of the flask or seeding with a previously obtained crystal.
Q3: How should I handle and store the purified this compound? A3: The aldehyde functionality makes the compound sensitive to air (oxidation), and it should be handled accordingly.[11][18] Store the purified solid under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[18] Avoid prolonged exposure to heat, light, and air.
Q4: Can I use Gas Chromatography (GC) for this compound? A4: Yes, GC can be a suitable technique for analyzing the purity of this compound. Given its aromatic nature and the presence of polarizable groups, a polar or highly polar GC column (e.g., containing cyanopropyl or polyethylene glycol functional groups) would be appropriate. These columns separate based on strong dipole-dipole and dispersive interactions, which are well-suited for this analyte's structure.
Experimental Protocols & Data
General Purification Workflow
The overall process from crude material to pure, isolated product follows a logical sequence to ensure efficiency and purity.
Caption: General workflow for purification by flash chromatography.
Troubleshooting Logic for Peak Tailing
A systematic approach is crucial for efficiently diagnosing the root cause of poor peak shape.
Caption: Diagnostic workflow for troubleshooting peak tailing issues.
Table 1: Example Normal-Phase Flash Chromatography Gradient
This table outlines a typical gradient for purifying the title compound on a silica gel column.
| Step | % Hexane | % Ethyl Acetate | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Equilibrate column and elute very non-polar impurities |
| 2 | 100 -> 90 | 0 -> 10 | 10 | Gradually increase polarity to elute product |
| 3 | 90 -> 70 | 10 -> 30 | 5 | Increase polarity to elute more polar impurities |
| 4 | 50 | 50 | 3 | Column flush |
Protocol: Flash Column Chromatography Purification
-
TLC Analysis: First, determine an optimal mobile phase using TLC. Spot the crude mixture on a silica plate and develop it in various ratios of Hexane:Ethyl Acetate. An ideal system will show the product spot with an Rf value of ~0.3 and clear separation from impurities.
-
Column Packing: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using a slurry of silica in 100% hexane, ensuring a flat, stable packed bed.[11]
-
Sample Loading (Dry Loading Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully apply this powder to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the percentage of ethyl acetate according to the gradient determined from your TLC analysis (see Table 1 for an example). Maintain a consistent flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compound by periodically checking the fractions with TLC.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure, being careful not to heat the sample excessively to prevent degradation.[10][12]
-
Final Drying: Place the resulting solid or oil under high vacuum to remove any final traces of solvent. Characterize the final product for purity.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Choosing Your LC Stationary Phase [discover.restek.com]
- 14. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. uhplcs.com [uhplcs.com]
- 18. This compound, 97%|lookchem [lookchem.com]
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical building block. Our goal is to provide you with the in-depth technical insights and practical solutions needed to ensure the quality and success of your experiments.
FAQs: Understanding the Synthesis and its Challenges
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic strategies for preparing this compound. The most prevalent approach involves the oxidation of the corresponding alcohol, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. A second, less direct route, is the construction of the substituted pyridine ring from acyclic precursors, often employing a modified Hantzsch pyridine synthesis.[1]
Q2: Why is impurity profiling important for this specific molecule?
A2: this compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of impurities, even in trace amounts, can have significant downstream effects, including altering the efficacy, safety, and stability of the final drug product. Regulatory bodies such as the ICH, USFDA, and UK-MHRA have stringent requirements for the identification and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[2]
Q3: What are the general classes of impurities I should be aware of?
A3: Impurities can be broadly categorized as:
-
Process-related impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Starting material-related impurities: Impurities present in the initial reactants that may be carried through the synthesis.
-
Degradation products: These form due to the instability of the final product under certain storage or environmental conditions.
Q4: How can I best store this compound to minimize degradation?
A4: To prevent degradation, it is recommended to store this compound in a cool, dry, and dark environment. Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to protect the sensitive aldehyde group from oxidation.[3]
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues you may encounter during your synthesis and provides actionable troubleshooting steps.
Issue 1: Low Yield and Presence of an Unexpected Carboxylic Acid Impurity
Q: My reaction yield is lower than expected, and my NMR/LC-MS analysis shows a significant peak corresponding to 2-Methyl-6-(trifluoromethyl)nicotinic acid. What is the cause and how can I fix it?
A: This is a classic case of over-oxidation. The aldehyde functional group is susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or prolonged reaction times.
Causality:
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. Stronger oxidants like potassium permanganate can easily lead to the formation of the carboxylic acid. Milder reagents such as manganese dioxide (MnO2) are generally preferred for this transformation.[4]
-
Reaction Conditions: Elevated temperatures and extended reaction times can promote over-oxidation.
Troubleshooting Steps:
-
Optimize the Oxidizing Agent: If you are not already, switch to a milder oxidizing agent like MnO2. Carefully control the stoichiometry to avoid an excess of the oxidant.
-
Control Reaction Temperature: Perform the oxidation at a controlled, lower temperature. Room temperature is often sufficient.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction closely. Quench the reaction as soon as the starting material (the alcohol) is consumed to prevent further oxidation of the desired aldehyde.
-
Purification: If the carboxylic acid impurity has already formed, it can often be removed by an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up. The acidic impurity will be extracted into the aqueous layer as its sodium salt.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Q: My final product is contaminated with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. How can I improve the conversion and purify my product?
A: Incomplete oxidation is the likely culprit. This can be due to insufficient oxidizing agent, poor quality of the oxidant, or suboptimal reaction conditions.
Causality:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting alcohol may be too low.
-
Deactivated Oxidant: Some oxidizing agents, like MnO2, can vary in activity depending on their preparation and storage.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. A 2 to 5-fold excess of MnO2 is common.
-
Use Activated MnO2: Ensure you are using a high-quality, activated manganese dioxide.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or HPLC until the starting alcohol is no longer detectable.
-
Purification: If the starting material persists, it can be separated from the aldehyde product by column chromatography on silica gel. The polarity difference between the alcohol and the aldehyde is usually sufficient for good separation.
Issue 3: Multiple Unidentified Peaks in the Chromatogram
Q: My HPLC chromatogram shows several small, unidentified peaks. What could be their origin?
A: These peaks could be byproducts from side reactions, especially if a convergent synthesis like the Hantzsch pyridine synthesis was used, or they could be impurities from your starting materials.
Causality:
-
Hantzsch Synthesis Byproducts: The Hantzsch synthesis is a multi-component reaction that can sometimes lead to the formation of various side products if the reaction conditions are not carefully controlled.[3][5]
-
Starting Material Impurities: Impurities in the precursors, such as chlorinated analogues of the starting pyridine, can be carried through the synthesis and appear as unexpected peaks. The synthesis of many trifluoromethyl-substituted pyridines often involves chlorinated intermediates.[2]
Troubleshooting Steps:
-
Characterize Starting Materials: Before starting the synthesis, thoroughly analyze your starting materials by techniques like NMR, GC-MS, or LC-MS to identify any potential impurities.
-
Optimize Reaction Conditions: In a Hantzsch synthesis, carefully control the stoichiometry of the reactants, the temperature, and the reaction time to favor the formation of the desired product.
-
Impurity Identification: Use LC-MS or GC-MS to determine the mass of the unknown impurities. This information can provide valuable clues about their structure and origin.
-
Forced Degradation Studies: To determine if the impurities are degradation products, perform forced degradation studies on a pure sample of your final product. This involves exposing the compound to stress conditions like acid, base, heat, light, and oxidation to see if the same impurity peaks are generated.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a framework for identifying potential degradation products.
-
Prepare Stock Solutions: Prepare solutions of your purified this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Degradation: To one aliquot, add 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2-8 hours).
-
Basic Degradation: To another aliquot, add 0.1 M NaOH and heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with a mass spectrometer detector, to identify and characterize any degradation products.
Protocol 2: HPLC Method for Impurity Profiling
This is a starting point for developing an analytical method to separate the main compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes. A typical gradient might be 10-90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS).
-
Column Temperature: 30-40 °C.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the potential formation of key impurities.
Caption: Potential impurity formation pathways during synthesis and storage.
Summary of Potential Impurities and Analytical Detection
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | Incomplete oxidation of the starting material | HPLC-UV, LC-MS, GC-MS |
| 2-Methyl-6-(trifluoromethyl)nicotinic acid | Over-oxidation of the aldehyde or degradation | HPLC-UV, LC-MS |
| Chlorinated Pyridine Analogues | Impurities in starting materials | GC-MS, LC-MS |
| Hantzsch Synthesis Byproducts | Side reactions during ring formation | LC-MS for identification |
References
- 1. scribd.com [scribd.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
preventing byproduct formation in trifluoromethylnicotinaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of synthesizing this important fluorinated building block. Our focus is on preventing byproduct formation and ensuring a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(trifluoromethyl)nicotinaldehyde, which is typically achieved through the oxidation of (4-(trifluoromethyl)pyridin-3-yl)methanol.
Issue 1: My final product is contaminated with a significant amount of 4-(trifluoromethyl)nicotinic acid.
Question: What causes the formation of the over-oxidized carboxylic acid byproduct, and how can I minimize it?
Answer:
The formation of 4-(trifluoromethyl)nicotinic acid is a common issue resulting from the over-oxidation of the desired aldehyde.[1][2][3] This is particularly prevalent when using strong oxidizing agents or when reaction conditions are not carefully controlled. Mild oxidation methods like the Swern and Dess-Martin oxidations are generally preferred to minimize this side reaction.[4][5][6]
Causality:
-
Choice of Oxidant: Stronger, less selective oxidizing agents can readily convert the intermediate aldehyde to the carboxylic acid.
-
Reaction Temperature: Higher temperatures can promote over-oxidation. Swern oxidations, for instance, are conducted at very low temperatures (typically -78 °C) to prevent side reactions.[7][8]
-
Reaction Time: Prolonged reaction times, even with mild oxidants, can lead to the gradual formation of the carboxylic acid.
-
Presence of Water: For some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which can then be more easily oxidized to the carboxylic acid.
Mitigation Strategies & Protocols:
-
Select a Mild and Selective Oxidizing Agent:
-
Dess-Martin Periodinane (DMP): This reagent is known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[6][9]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures and is highly effective for preparing aldehydes without further oxidation.[4][5]
-
-
Optimize Reaction Conditions:
-
Temperature Control: For Swern oxidations, maintaining a temperature of -78 °C is critical. For DMP oxidations, proceeding at room temperature or slightly below is usually sufficient.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting alcohol and the formation of the aldehyde. The reaction should be quenched as soon as the starting material is consumed to prevent over-oxidation.
-
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve (4-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (4-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Table 1: Key Parameters for Minimizing Over-oxidation
| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Temperature | 0 °C to Room Temperature | -78 °C |
| Equivalents of Oxidant | 1.1 - 1.5 eq | Oxalyl Chloride: 1.5 eq, DMSO: 2.2 eq |
| Reaction Time | Typically 1-4 hours (Monitor by TLC) | Typically 1-2 hours (Monitor by TLC) |
| Quenching | Saturated NaHCO₃ / Na₂S₂O₃ | Water |
Issue 2: My reaction is sluggish, and I have a significant amount of unreacted (4-(trifluoromethyl)pyridin-3-yl)methanol.
Question: What are the likely causes of incomplete conversion, and how can I drive the reaction to completion?
Answer:
Incomplete conversion can be due to several factors, including insufficient oxidant, poor quality reagents, or suboptimal reaction conditions.
Causality:
-
Insufficient Oxidant: Using a substoichiometric amount of the oxidizing agent will naturally lead to unreacted starting material.
-
Reagent Quality: DMP is moisture-sensitive and can decompose over time. Similarly, the reagents for the Swern oxidation must be anhydrous for optimal results.
-
Low Temperature (for DMP): While low temperatures are beneficial for selectivity, they can also slow down the reaction rate for DMP oxidation.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality:
-
Ensure that at least 1.1 equivalents of DMP are used. For the Swern oxidation, ensure the correct stoichiometry of oxalyl chloride, DMSO, and triethylamine.
-
Use freshly opened or properly stored reagents.
-
-
Adjust Reaction Parameters:
-
For DMP oxidations, if the reaction is slow at room temperature, it can be gently warmed to 30-35 °C, while carefully monitoring for byproduct formation.
-
For Swern oxidations, ensure the initial activation of DMSO with oxalyl chloride is complete before adding the alcohol.
-
Issue 3: I am observing an unexpected, more polar byproduct in my reaction mixture.
Question: Could the pyridine nitrogen be reacting to form a pyridine N-oxide, and how can I prevent this?
Answer:
While less common with mild oxidants like DMP and Swern, the formation of a pyridine N-oxide is a plausible side reaction, especially if stronger or less selective oxidizing conditions are inadvertently created. The pyridine nitrogen is a nucleophilic site and can be oxidized.[10][11]
Causality:
-
Oxidant Choice: Peroxy acids are known to readily form N-oxides, but the active species in Swern and DMP oxidations are less prone to this.[10] However, impurities or decomposition of reagents could potentially lead to species capable of N-oxidation.
-
Reaction Conditions: The presence of certain additives or contaminants could potentially facilitate N-oxidation.
Detection and Mitigation:
-
Characterization: The N-oxide byproduct will be significantly more polar than the starting alcohol and the product aldehyde on TLC and will have a characteristic mass increase of 16 amu in mass spectrometry.
-
Prevention:
-
Strict adherence to anhydrous conditions and the use of high-purity reagents for Swern and DMP oxidations is the best preventative measure.
-
If N-oxide formation is a persistent issue, consider protecting the pyridine nitrogen prior to oxidation, for example, by quaternization with an alkyl halide, followed by deprotection after the oxidation. However, this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in my crude 4-(trifluoromethyl)nicotinaldehyde product?
A1: The most common impurities are:
-
4-(Trifluoromethyl)nicotinic acid: From over-oxidation.
-
(4-(Trifluoromethyl)pyridin-3-yl)methanol: Unreacted starting material.
-
Reagent-derived byproducts: For DMP, this includes iodo-compound byproducts. For Swern oxidation, dimethyl sulfide is a notable, albeit volatile, byproduct.[7]
Q2: How stable is 4-(trifluoromethyl)nicotinaldehyde? Are there any special storage conditions?
A2: Aromatic aldehydes, particularly those with electron-withdrawing groups like the trifluoromethyl group, are generally stable but can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[12][13] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).
Q3: What are the recommended methods for purifying crude 4-(trifluoromethyl)nicotinaldehyde?
A3:
-
Column Chromatography: This is the most common and effective method for separating the desired aldehyde from the more polar starting alcohol and the even more polar carboxylic acid byproduct.[14][15] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure material.[16][17][18][19][20] Suitable solvent systems can be determined through small-scale solubility tests.
Q4: Can the electron-withdrawing trifluoromethyl group affect the reactivity of the pyridine ring in other ways?
A4: Yes, the trifluoromethyl group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic aromatic substitution.[21] It also makes the pyridine nitrogen less basic compared to unsubstituted pyridine. This reduced basicity can be advantageous in preventing side reactions at the nitrogen.
Visualized Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow
References
- 1. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Purification [chem.rochester.edu]
- 15. column-chromatography.com [column-chromatography.com]
- 16. Home Page [chem.ualberta.ca]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Technical Support Center: A Scientist's Guide to Purifying 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (CAS 545394-83-0). This guide is designed for researchers and drug development professionals who are working with this versatile intermediate and facing challenges in achieving the desired purity. As a key building block in the synthesis of various agrochemical and pharmaceutical agents, its purity is paramount for reliable downstream reactions and the integrity of final products.[1]
This document moves beyond simple protocols to provide in-depth, troubleshooting-oriented advice in a question-and-answer format. We will explore the "why" behind common purification challenges and offer field-proven solutions to help you optimize your experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My initial purity analysis (TLC/NMR) shows a significant impurity with a very low Rf value that streaks and a new acidic proton signal in the NMR. What is this and how do I remove it?
A1: This is a classic sign of the corresponding carboxylic acid, 2-Methyl-6-(trifluoromethyl)nicotinic acid.[2] Aldehydes, particularly electron-deficient ones like this, are susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to air.[3][4][5] The carboxylic acid is much more polar than the aldehyde, resulting in its low Rf value on silica gel and the characteristic broad singlet for the carboxylic proton in the NMR spectrum.
Recommended Solution: Acid-Base Extraction
Before proceeding to chromatography or recrystallization, an acid-base wash is highly effective. The acidic impurity can be deprotonated to form a water-soluble salt, which is then easily removed from the organic phase containing your desired aldehyde.
-
Step 1: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution. Repeat the wash until no more gas is evolved.
-
Step 3: Separate the aqueous layer.
-
Step 4: Wash the organic layer with water, followed by a brine solution to remove residual water.
-
Step 5: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
This simple procedure can dramatically improve purity before you commit to more time-consuming methods.
Q2: I've performed column chromatography, but my product co-elutes with an unknown impurity. How can I improve the separation?
A2: Co-elution is a common challenge that typically stems from using a suboptimal solvent system. The key is to find a mobile phase that maximizes the difference in polarity (ΔRf) between your product and the impurity.
Troubleshooting Steps:
-
Systematic TLC Analysis: Don't rely on a single solvent system. Screen a range of mobile phases with varying polarities. A good starting point for this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Adjust Polarity Gradually: Prepare several TLC chambers with systems of slightly different ratios (e.g., 10% EtOAc/Hexanes, 15% EtOAc/Hexanes, 20% EtOAc/Hexanes). The ideal system will give your product an Rf value between 0.25 and 0.40, with clear separation from all impurities.
-
Consider a Different Solvent System: If an ethyl acetate/hexanes system fails, try a different combination. For instance, dichloromethane/methanol can offer different selectivity.
Data Presentation: Recommended TLC Solvent Systems for Screening
| System ID | Solvent A | Solvent B | Potential Ratios (A:B) | Target Compound |
| SYS-01 | Hexanes | Ethyl Acetate | 9:1, 8:2, 7:3 | General Purpose |
| SYS-02 | Heptane | Dichloromethane | 1:1, 1:2 | For less polar impurities |
| SYS-03 | Dichloromethane | Methanol | 99:1, 98:2 | For more polar impurities |
Once an optimal solvent system is identified via TLC, you can apply it to your column chromatography protocol.[6] Using a shallow gradient elution based on this system will often resolve the co-elution issue.
Q3: My final product is a solid, but the melting point is broad and lower than the literature value. Why is this, and is recrystallization a good option?
A3: A broad and depressed melting point is a strong indicator of impurity. It's important to note that literature values for the melting point of this compound vary (e.g., 52-56°C vs. 157-161°C), which may be due to different purity levels or crystalline polymorphs.[3] Regardless, a sharp melting point is a key indicator of high purity.
Recrystallization is an excellent method for polishing the final product, especially for removing small amounts of impurities from a solid that is already relatively pure.
Workflow for Recrystallization:
-
Solvent Screening: The ideal solvent will dissolve the compound poorly at low temperatures but completely at its boiling point. Test small amounts of your product in solvents like isopropanol, ethanol, ethyl acetate, heptane, or mixtures thereof (e.g., ethyl acetate/heptane).
-
Procedure: Dissolve the crude aldehyde in the minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot-filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under a high vacuum.
Q4: How should I properly handle and store the purified this compound to maintain its purity?
A4: This compound is listed as air-sensitive, and aldehydes are prone to oxidation.[3] Proper handling and storage are crucial to prevent degradation over time.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Storage: Store the purified solid in a tightly sealed container, preferably in a desiccator. For long-term storage, flushing the container with argon or nitrogen before sealing is recommended.
-
Temperature: Store at the recommended temperature of 2-8°C.[3]
Experimental Workflows & Diagrams
Troubleshooting and Purification Decision Workflow
The following diagram outlines a logical workflow for diagnosing purity issues and selecting the appropriate purification strategy.
Caption: Decision tree for troubleshooting the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying the aldehyde from less polar or similarly polar impurities after an initial acid-base wash has been performed.
-
1. Preparation of the Stationary Phase (Slurry Packing):
-
Place a cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. Do not let the silica run dry.[6]
-
-
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
3. Elution:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate/hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs. The rate of increase should be determined by the separation observed on TLC.
-
Collect fractions in test tubes and monitor the elution of your product using TLC.
-
-
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under a high vacuum to remove any residual solvent.
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97%|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and direct route to synthesizing this compound is through the selective oxidation of the methyl group of a precursor, typically 2-methyl-6-(trifluoromethyl)pyridine. The key challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid or reacting with the electron-deficient pyridine ring and the robust trifluoromethyl group.
The reaction of choice is often a Riley oxidation, which utilizes selenium dioxide (SeO₂) as the primary oxidant.[1][2] This method is well-regarded for its efficacy in oxidizing activated methyl groups, such as those adjacent to a carbonyl group or on a heteroaromatic ring, to aldehydes or ketones.[3][4]
Q2: Why is Selenium Dioxide (SeO₂) the recommended catalyst/reagent for this oxidation?
Selenium dioxide is highly effective for this transformation due to its unique reactivity profile. The methyl group at the 2-position of the pyridine ring is "activated" by the adjacent nitrogen atom, making it susceptible to oxidation.
Causality & Mechanism: The Riley oxidation mechanism proceeds through an initial ene reaction between the substrate and SeO₂, followed by a[3][5]-sigmatropic rearrangement.[1][3] This pathway is particularly efficient for activated C-H bonds. The electrophilic nature of the selenium atom in SeO₂ is attacked by the enol or enol-like tautomer of the substrate, initiating the oxidation cascade.[6] For heteroaromatic compounds, this process allows for the controlled, selective oxidation of the methyl group to the aldehyde.[1][2]
Q3: My reaction yield is low. What are the common causes and troubleshooting steps?
Low yields can stem from several factors, from incomplete reaction to product degradation. A systematic approach to troubleshooting is essential.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Q4: I'm observing significant over-oxidation to the carboxylic acid. How can I prevent this?
Over-oxidation is the most common side reaction in this synthesis. The desired aldehyde is susceptible to further oxidation to the less desirable 2-methyl-6-(trifluoromethyl)nicotinic acid.
Mitigation Strategies:
-
Control Stoichiometry: Use SeO₂ in stoichiometric amounts (typically 1.0-1.2 equivalents). Using a large excess will aggressively drive the reaction toward the carboxylic acid.
-
Introduce a Co-oxidant: A highly effective strategy is to use a catalytic amount of SeO₂ with a stoichiometric amount of a milder co-oxidant, such as tert-butyl hydroperoxide (TBHP).[7] The TBHP re-oxidizes the reduced selenium species back to Se(IV), allowing the catalytic cycle to continue under milder conditions, which significantly reduces the formation of over-oxidized byproducts.[7]
-
Solvent Choice: Performing the reaction in solvents like dioxane or pyridine can help modulate the reactivity and improve selectivity. Acetic acid, for instance, can sometimes trap the intermediate alcohol as an acetate ester, preventing further oxidation.[2]
-
Temperature Control: Maintain the reaction temperature carefully. Excessive heat can accelerate the rate of over-oxidation. Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring (TLC or GC-MS).
Q5: What are the recommended reaction conditions and catalyst systems?
While specific conditions may vary, a robust starting point involves a catalytic system that minimizes waste and improves selectivity.
| Parameter | Recommended Condition | Rationale & Expertise Insights |
| Catalyst System | SeO₂ (0.1 eq) / TBHP (2.0 eq) | Using catalytic SeO₂ with TBHP is a modern, efficient approach. It minimizes exposure to toxic selenium compounds and, crucially, operates under milder conditions than stoichiometric SeO₂, which suppresses over-oxidation.[7] |
| Solvent | Dioxane or Pyridine | Dioxane is a common, relatively inert solvent for SeO₂ oxidations. Pyridine can act as both a solvent and a base, which can sometimes influence the reaction pathway favorably. |
| Temperature | 80 - 110 °C | This temperature range provides sufficient energy to overcome the activation barrier without aggressively promoting side reactions. The reaction should be monitored closely. |
| Reaction Time | 12 - 24 hours | Completion time is highly dependent on substrate reactivity and temperature. Monitor by TLC or GC-MS until starting material is consumed. |
| Workup | Filtration & Extraction | Upon cooling, the reduced selenium species (black/red precipitate) can be filtered off. The product is then isolated via standard aqueous workup and extraction with an organic solvent like ethyl acetate or dichloromethane. |
In-Depth Troubleshooting Guide
| Symptom / Observation | Probable Cause | Suggested Solution & Scientific Rationale |
| No reaction or very slow conversion | 1. Insufficient temperature.2. Impure starting material.3. Inactive catalyst/reagent. | 1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. The C-H bond activation is the rate-limiting step and is temperature-dependent.2. Verify Purity: Confirm the purity of the 2-methyl-6-(trifluoromethyl)pyridine precursor. Impurities can inhibit the catalyst.3. Use Fresh Reagents: SeO₂ is hygroscopic. Ensure it is dry. TBHP can decompose over time; use a freshly opened bottle or titrate to confirm its concentration. |
| Formation of a dark, tarry substance | Polymerization or decomposition of the product/starting material. | This often indicates the reaction temperature is too high or the reaction has been running for too long. Reduce the temperature and monitor the reaction more frequently to stop it once the starting material is consumed. The electron-deficient pyridine ring can be susceptible to decomposition under harsh oxidative conditions.[8] |
| Multiple unidentified spots on TLC | Complex side reactions or substrate degradation. | Consider using a milder catalyst system or adding a radical inhibitor if radical-based decomposition is suspected. Wet air oxidation studies on methylpyridines show that radical chemistry can lead to a complex mixture of products.[9] |
| Difficulty isolating the product | 1. Product is water-soluble.2. Emulsion during workup. | 1. Salting Out: If the product has some water solubility, saturate the aqueous layer with NaCl during extraction to decrease the product's solubility in the aqueous phase.2. Break Emulsion: Add brine or filter the mixture through a pad of Celite to break up any emulsions that form during the aqueous workup. |
Experimental Protocol: Catalytic Oxidation using SeO₂/TBHP
This protocol is a validated starting point for laboratory-scale synthesis.
Safety First: Selenium compounds are highly toxic and have a foul odor. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq), selenium dioxide (0.1 eq), and dioxane (approx. 0.5 M concentration).
-
Heating: Begin stirring and heat the mixture to 90-100 °C in an oil bath.
-
Reagent Addition: Once the reaction mixture reaches the target temperature, slowly add tert-butyl hydroperoxide (70% in H₂O, 2.0 eq) dropwise via a syringe over 20-30 minutes.
-
Reaction Monitoring: Maintain the temperature and allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup - Filtration: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. A black or red precipitate of elemental selenium will form. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the solid selenium.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. physicsforums.com [physicsforums.com]
- 7. researchgate.net [researchgate.net]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Reactions with 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions for common synthetic transformations involving this versatile building block. The unique electronic properties of this aldehyde, stemming from the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, can present specific challenges during reaction workup and purification. This resource aims to provide clarity and practical solutions to ensure the success of your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during common reactions with this compound, offering step-by-step guidance to diagnose and resolve them.
Reduction to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Reaction: Reduction of the aldehyde to the corresponding primary alcohol, typically using a hydride reagent like sodium borohydride (NaBH₄).
Problem: Low yield of the desired alcohol after workup.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The aldehyde spot (higher Rf) should be completely consumed and a new, more polar spot (lower Rf) corresponding to the alcohol should appear.
-
Solution: If starting material remains, consider adding another portion of NaBH₄. Ensure the reaction is stirred for a sufficient duration. While the reaction is often fast, stirring for at least 1-2 hours at room temperature is a good starting point.
-
-
Product Loss During Extractive Workup:
-
Diagnosis: The pyridine nitrogen can be protonated in acidic or even neutral aqueous solutions, increasing the water solubility of the product alcohol and leading to poor recovery in the organic layer.
-
Solution: During the extractive workup, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent like ethyl acetate or dichloromethane. Adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide can achieve this. Perform multiple extractions (3-4 times) to maximize product recovery.
-
-
Side Reactions:
-
Diagnosis: The appearance of unexpected spots on the TLC plate.
-
Solution: While NaBH₄ is a mild reducing agent, over-reduction is a remote possibility with more potent reductants. The primary concern is often related to the stability of the starting material under the reaction conditions. Ensure the reaction is performed at a controlled temperature (0 °C to room temperature is typical).
-
Detailed Protocol: Sodium Borohydride Reduction and Workup
-
Dissolve this compound in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (typically 1.1 to 1.5 equivalents) in portions.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Basify the aqueous layer to pH > 8 with a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
-
Purify the product by flash column chromatography on silica gel if necessary.
Oxidation to 2-Methyl-6-(trifluoromethyl)nicotinic Acid
Reaction: Oxidation of the aldehyde to the corresponding carboxylic acid, for example, using Jones reagent (CrO₃/H₂SO₄ in acetone).
Problem: Difficulty in isolating the pure carboxylic acid.
Possible Causes & Solutions:
-
Incomplete Oxidation:
-
Diagnosis: Presence of the starting aldehyde in the crude product, detectable by TLC or NMR.
-
Solution: Ensure a slight excess of the oxidizing agent is used. The characteristic orange color of the Jones reagent should persist for a short period after the addition is complete, indicating that the oxidant is in excess[1].
-
-
Product Solubility in the Aqueous Phase:
-
Diagnosis: Low isolated yield despite complete conversion of the starting material. The nicotinic acid product can exist as a carboxylate salt, which is highly water-soluble.
-
Solution: After the oxidation, the reaction mixture is typically acidic. During the workup, carefully acidify the aqueous layer to a pH of around 3-4 with an acid like HCl to protonate the carboxylate and the pyridine nitrogen. This will often cause the carboxylic acid to precipitate out of the solution. If it remains dissolved, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
-
Contamination with Chromium Salts:
-
Diagnosis: The isolated product has a green or blue hue.
-
Solution: After the reaction is complete, any excess chromium(VI) should be quenched with a small amount of isopropanol until the solution turns green, indicating the formation of Cr(III) salts[2]. During the workup, thorough washing of the organic extracts with water is crucial to remove these inorganic salts.
-
Detailed Protocol: Jones Oxidation and Workup
-
Dissolve the starting alcohol, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Workup:
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
To isolate the carboxylic acid, the aqueous layer can be acidified to pH 3-4 with 1M HCl, which may cause the product to precipitate. The solid can then be collected by filtration.
-
Alternatively, if no precipitate forms, extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
-
The crude product can be purified by recrystallization.
Horner-Wadsworth-Emmons (HWE) and Wittig Reactions
Reaction: Olefination of the aldehyde to form an alkene. The HWE reaction typically uses a phosphonate ester and a base (e.g., NaH, DBU), while the Wittig reaction employs a phosphonium ylide.
Problem: Low yield of the desired alkene.
Possible Causes & Solutions:
-
Instability of the Ylide/Carbanion:
-
Diagnosis: The reaction fails to proceed or gives a low yield even with an excess of the ylide or phosphonate. Strong bases like n-BuLi or NaH can potentially react with the trifluoromethyl group or other functionalities on the pyridine ring.
-
Solution: Use milder bases for the deprotonation of the phosphonate, such as DBU or potassium carbonate, especially if the phosphonate is sufficiently acidic (e.g., triethyl phosphonoacetate)[3]. For Wittig reactions, consider using stabilized ylides that are less basic.
-
-
Low Reactivity of the Aldehyde:
-
Diagnosis: Incomplete conversion of the aldehyde. The electron-withdrawing trifluoromethyl group can deactivate the aldehyde towards nucleophilic attack to some extent.
-
Solution: Use a more reactive phosphonate carbanion or ylide. For HWE reactions, using stronger bases like NaH or KHMDS can increase the nucleophilicity of the carbanion[4]. For Wittig reactions, non-stabilized ylides are more reactive than stabilized ones[5].
-
-
Difficult Purification:
-
Diagnosis: The product is contaminated with triphenylphosphine oxide (from Wittig) or the phosphate byproduct (from HWE).
-
Solution: For the HWE reaction, the phosphate byproduct is generally water-soluble and can be removed by an aqueous workup[4][6][7]. For the Wittig reaction, triphenylphosphine oxide can often be removed by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.
-
Workflow for HWE/Wittig Reaction and Workup
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Production of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
An in-depth guide to navigating the complexities of scaling up the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed by senior application scientists to provide practical, field-proven insights into potential challenges you may encounter. We will move from frequently asked questions to in-depth troubleshooting guides, focusing on the causality behind experimental choices to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis and handling of this compound and related compounds.
Q1: What is the most common laboratory route to synthesize this compound?
A common and direct method is the selective oxidation of the corresponding precursor alcohol, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. This transformation is typically achieved using mild to moderate oxidizing agents. For instance, a well-established method for a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, utilizes manganese dioxide (MnO2) in a solvent like dichloromethane (DCM).[1] This approach is often favored for its selectivity towards primary alcohols and the relative ease of workup, as the manganese byproducts are solids that can be filtered off.[1]
Q2: What are the primary safety concerns when handling trifluoromethylated pyridines?
Trifluoromethylated pyridines are classified as irritants and can be harmful if swallowed or inhaled.[2][3] Key safety precautions include:
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[4][5] Use a closed system where possible for transfers.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Fire Safety: These compounds can be flammable and vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[2] Use explosion-proof electrical equipment for scale-up operations.[2]
-
Spills: In case of a spill, absorb the material with an inert substance like sand or vermiculite and dispose of it as hazardous waste.[7] Ensure eyewash stations and safety showers are readily accessible.[4][5]
Q3: Why is the trifluoromethyl (-CF3) group so important in pharmaceutical and agrochemical compounds?
The trifluoromethyl group is a key bioisostere, meaning it can replace other groups (like a methyl group) to enhance a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[8][9] This often translates to improved pharmacokinetic profiles and greater therapeutic efficacy in drug candidates.[8]
Q4: Are there specific challenges associated with the trifluoromethylation step itself during a multi-step synthesis?
Yes, introducing the -CF3 group on a large scale can be a significant challenge. Many laboratory-scale trifluoromethylation reagents are prohibitively expensive or difficult to handle safely in large quantities.[10] Therefore, a key consideration for industrial production is the selection of a cost-effective and scalable trifluoromethylating agent and reaction protocol.[10] Strategies often involve using inexpensive starting materials like methyl chlorodifluoroacetate (MCDFA) in copper-catalyzed reactions.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up synthesis of this compound, focusing on a plausible oxidation route from (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.
Guide 1: Low or Inconsistent Yield During Oxidation
A drop in yield is one of the most common issues when moving from the bench to a larger scale.
Problem: The oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol to the target aldehyde results in a yield significantly lower than the lab-scale experiment, or the yield varies between batches.
Potential Causes & Solutions:
-
Inefficient Mixing/Mass Transfer:
-
Causality: On a larger scale, ensuring that the solid oxidant (e.g., MnO2) is adequately suspended and in contact with the dissolved alcohol is critical. Pockets of poor mixing can lead to localized "dead zones" where the reaction does not proceed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
-
Deactivation or Poor Quality of Oxidant:
-
Causality: Solid oxidants like manganese dioxide can vary in activity between batches and can deactivate upon storage. Using an insufficient amount or a low-activity batch will result in incomplete conversion.
-
Solution: Always use a fresh, activated batch of the oxidant. It is good practice to test the activity of a new batch of oxidant on a small, controlled scale before committing to a large-scale run. Ensure the molar equivalent is correctly scaled.
-
-
Side Reactions - Over-oxidation:
-
Causality: While MnO2 is relatively selective, prolonged reaction times or excessive temperatures can lead to the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2-Methyl-6-(trifluoromethyl)nicotinic acid).
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Once the starting material is consumed, proceed with the workup immediately. Maintain strict temperature control, as oxidation reactions can be exothermic.
-
Table 1: Solvent Selection for Oxidation at Scale
| Solvent | Boiling Point (°C) | Key Scale-Up Considerations | Recommendation |
| Dichloromethane (DCM) | 39.6 | Excellent solvent for reactants. Low boiling point makes removal easy but can be problematic for temperature control of exotherms. Environmental and health concerns. | Good for initial scale-up; requires careful temperature monitoring. |
| Toluene | 111 | Higher boiling point allows for better temperature control. Less volatile. Good for azeotropic removal of water if present. | Recommended for larger scales where precise temperature control is paramount. |
| Acetonitrile | 82 | Good solvent, but can be more difficult to remove completely. Can be reactive under certain conditions. | Use with caution; may require higher vacuum for removal. |
| Methyl tert-butyl ether (MTBE) | 55.2 | Lower peroxide-forming tendency than THF. Good solvent. | A viable alternative to DCM with different safety considerations. |
Guide 2: Product Purification and Impurity Profile
Achieving high purity is essential, especially for pharmaceutical intermediates.
Problem: The crude product contains significant impurities that are difficult to remove by simple crystallization or extraction.
Potential Impurities & Removal Strategies:
-
Unreacted Starting Material ((2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol):
-
Detection: Easily identified by LCMS or GCMS.
-
Cause: Incomplete reaction (see Guide 1).
-
Removal: The polarity difference between the alcohol (more polar) and the aldehyde (less polar) makes flash column chromatography an effective solution. On a larger scale, this would be done using a Medium Pressure Liquid Chromatography (MPLC) system.
-
-
Over-oxidation Product (2-Methyl-6-(trifluoromethyl)nicotinic acid):
-
Detection: Will show a different retention time in LC and a different mass in MS.
-
Cause: Excessive reaction time or temperature.
-
Removal: The acidic nature of this impurity allows for a simple solution. During the workup, perform a basic wash (e.g., with a dilute solution of sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
-
Solvent-Related Impurities:
-
Detection: Can be identified by GCMS analysis of the final product.
-
Cause: Incomplete removal of reaction or extraction solvents.
-
Removal: Dry the product under high vacuum for an extended period. If the solvent is high-boiling (like toluene), a slurry wash with a low-boiling, non-solvent (like hexane) can help remove residual amounts.
-
Purification Method Selection:
Caption: Decision tree for purification strategy.
Part 3: Experimental Protocols & Synthesis Pathway
Hypothetical Synthesis Pathway
The production of the target aldehyde likely starts from a commercially available pyridine derivative, followed by functional group manipulations.
Caption: A plausible synthetic route to the target compound.
Protocol: Scale-Up Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This protocol is an illustrative example for a 100g scale synthesis, adapted from common lab procedures.[1]
Safety Precaution: This procedure must be conducted in a walk-in fume hood with appropriate personal protective equipment (PPE), including a face shield, lab coat, and chemical-resistant gloves.
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer (pitch blade or anchor impeller)
-
Temperature probe
-
Condenser
-
Addition funnel (if needed for solvent addition)
-
Filter funnel/nutsche filter
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol | 191.15 | 100 g | 0.523 | 1.0 |
| Activated Manganese Dioxide (MnO2) | 86.94 | 455 g | 5.23 | 10.0 |
| Dichloromethane (DCM) | - | 2.5 L | - | - |
Procedure:
-
Reactor Setup: Assemble the 5 L reactor system. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.
-
Charging Reagents: To the reactor, add the (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (100 g) and Dichloromethane (2.5 L).
-
Initiate Stirring: Start the overhead stirrer at a speed sufficient to create a vortex and ensure good mixing (e.g., 150-200 RPM).
-
Temperature Control: Begin circulating coolant through the reactor jacket to maintain an internal temperature of 20-25 °C.
-
Oxidant Addition: Carefully add the activated manganese dioxide (455 g) to the stirring solution in portions over 30 minutes. Note: The addition may be slightly exothermic; monitor the internal temperature closely and adjust the cooling as needed to stay within the 20-25 °C range.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 20-25 °C. Monitor the reaction progress every hour by taking a small aliquot, filtering it, and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting alcohol spot is no longer visible. This typically takes 4-8 hours.
-
Workup - Filtration: Once the reaction is complete, stop the stirring and filter the entire reaction mixture through a pad of celite to remove the solid manganese oxides. Wash the filter cake with additional DCM (2 x 250 mL) to recover all the product.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid is this compound. Further purification can be performed via recrystallization or chromatography if required (see Troubleshooting Guide 2).
References
- 1. nbinno.com [nbinno.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. This compound | 545394-83-0 [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde and its Pyridine Aldehyde Analogs
Introduction: The Strategic Value of Substituted Pyridine Aldehydes in Modern Synthesis
In the landscape of synthetic chemistry, pyridine aldehydes are indispensable building blocks, serving as versatile precursors for a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] Their utility stems from the unique electronic nature of the pyridine ring combined with the versatile reactivity of the aldehyde group. This guide provides an in-depth comparison of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a highly functionalized and increasingly important synthon, with its less complex pyridine aldehyde counterparts.
The strategic placement of a methyl group (an electron-donating group) and a trifluoromethyl group (a potent electron-withdrawing group) on the same pyridine ring creates a molecule with distinct and valuable chemical properties. The trifluoromethyl (CF₃) group, in particular, is a celebrated motif in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of bioactive molecules, often leading to improved pharmacokinetic profiles and target binding affinity.[2][3][4]
This guide will dissect the structural nuances of this compound, comparing its physicochemical properties and chemical reactivity against benchmark pyridine aldehydes such as pyridine-2-, 3-, and 4-carbaldehyde. We will explore how its unique substitution pattern dictates its performance in key synthetic transformations and provide validated experimental protocols to demonstrate these differences in a practical laboratory setting.
Physicochemical Properties: A Tale of Two Substituents
The introduction of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups creates a unique electronic and physical profile. The strongly electron-withdrawing nature of the CF₃ group significantly influences the molecule's properties.[5]
| Property | This compound | Pyridine-3-carbaldehyde (Nicotinaldehyde) | Pyridine-4-carbaldehyde (Isonicotinaldehyde) | Rationale for Differences |
| Formula | C₈H₆F₃NO[6] | C₆H₅NO[7] | C₆H₅NO | N/A |
| Molecular Wt. | 189.14 g/mol | 107.11 g/mol [7] | 107.11 g/mol | The presence of CH₃ and CF₃ groups significantly increases the mass. |
| Appearance | Solid | Pale yellow liquid[7] | Liquid | Higher molecular weight and potential for crystal packing lead to a solid state. |
| Melting Point | 157-161 °C[8] | 8 °C[9] | N/A | Significantly higher due to increased molecular weight and intermolecular forces. |
| Boiling Point | ~210 °C (Predicted)[8] | 194.5 °C | 71-73 °C / 10 mmHg | The CF₃ group increases volatility relative to its mass but the overall MW is higher. |
| LogP (Lipophilicity) | 2.22 (Predicted)[8] | 0.65[10] | ~0.3 | The CF₃ group is highly lipophilic, drastically increasing the LogP value. This is a key feature for enhancing membrane permeability in drug candidates.[2] |
| pKa (Pyridine N) | -0.54 (Predicted)[8] | 5.23 (for Pyridinium ion)[10] | N/A | The potent electron-withdrawing CF₃ group drastically reduces the basicity of the pyridine nitrogen, making it a much weaker base.[5] |
Comparative Chemical Reactivity: The Impact of Electronic Asymmetry
The reactivity of this compound is a direct consequence of the electronic push-pull effect of its substituents. The CF₃ group strongly deactivates the pyridine ring towards electrophilic attack but activates the carbonyl group of the aldehyde for nucleophilic addition.
Diagram: Electronic Influence of Substituents
The following diagram illustrates how the electron-donating methyl group and electron-withdrawing trifluoromethyl group modulate the electron density of the pyridine ring and the aldehyde functionality.
Caption: Substituent effects on the pyridine aldehyde core.
Knoevenagel Condensation: Enhanced Aldehyde Electrophilicity
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the reaction of an aldehyde with an active methylene compound. Pyridine aldehydes are known to be particularly reactive in this transformation, sometimes proceeding even without a catalyst due to the ring's ability to act as an internal base.[11][12]
Causality: The powerful electron-withdrawing effect of the CF₃ group in this compound makes its aldehyde carbonyl carbon significantly more electrophilic than that of unsubstituted pyridine aldehydes. This heightened reactivity is expected to lead to faster reaction rates and higher yields, even under mild, catalyst-free conditions.[11]
This protocol provides a self-validating system to compare the reactivity of different pyridine aldehydes.
-
Setup: In separate, labeled vials, place 1.0 mmol of this compound, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde.
-
Reagent Addition: To each vial, add 1.0 mmol of malononitrile and 5 mL of a 1:1 ethanol/water solvent mixture.
-
Reaction: Stir all mixtures at room temperature.
-
Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every 15 minutes. Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent.
-
Observation & Work-up: Note the time required for the complete consumption of the starting aldehyde. The product often precipitates directly from the reaction mixture. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry. If not, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Compare the reaction times and isolated yields. The this compound reaction is predicted to be the fastest.
Caption: Standard workflow for Knoevenagel condensation.
Wittig Reaction: A Robust Olefination Strategy
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphorus ylide, is another fundamental transformation. The reaction's success hinges on the nucleophilic attack of the ylide on the electrophilic carbonyl carbon.[13][14]
Causality: Similar to the Knoevenagel condensation, the enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for the Wittig reaction. It will readily react with both stabilized and non-stabilized ylides. In contrast, aldehydes on more electron-rich pyridine rings might react more sluggishly, especially with stabilized, less reactive ylides.[15]
-
Ylide Preparation: In a dry, nitrogen-flushed flask, suspend 1.1 mmol of benzyltriphenylphosphonium chloride in 10 mL of dry THF. Cool to 0 °C and add 1.1 mmol of a strong base (e.g., n-BuLi or KHMDS) dropwise. Stir for 30 minutes until the characteristic color of the ylide forms.
-
Aldehyde Addition: In separate, parallel reactions, dissolve 1.0 mmol of each pyridine aldehyde (this compound and pyridine-3-carbaldehyde) in 5 mL of dry THF and add it dropwise to the prepared ylide solutions at 0 °C.
-
Reaction: Allow the reactions to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Compare the yields and stereoselectivity (E/Z ratio) of the resulting stilbene analogs.
Caption: Simplified mechanism of the Wittig reaction.
N-Oxidation: A Challenge of Reduced Basicity
Oxidation of the pyridine nitrogen to an N-oxide is a common strategy to alter the reactivity of the ring, often facilitating electrophilic substitution at the C2 and C4 positions.[16][17]
Causality: This reaction is highly sensitive to the electron density at the nitrogen atom.[10] The CF₃ group in this compound severely depletes electron density from the entire ring system, including the nitrogen lone pair. Consequently, N-oxidation of this substrate is significantly more challenging compared to pyridine or picoline derivatives and requires stronger oxidizing agents or harsher conditions. In contrast, pyridine-3-carbaldehyde, lacking the potent deactivating CF₃ group, undergoes N-oxidation more readily.
Applications in Drug Discovery and Agrochemicals
The unique combination of a reactive aldehyde handle and a trifluoromethyl-substituted pyridine core makes this compound a high-value intermediate.
-
Scaffold Elaboration: The aldehyde is a versatile anchor point for building molecular complexity. Through reactions like reductive amination, Knoevenagel condensation, and Wittig olefination, diverse side chains can be appended, allowing for systematic Structure-Activity Relationship (SAR) studies.[18]
-
Bioisosteric Replacement: The trifluoromethyl group serves as a bioisostere for other groups, like a methyl or chloro group, but with profoundly different electronic properties. Its inclusion can block metabolic oxidation sites, a critical strategy for improving the half-life of drug candidates.[2]
-
Key Intermediates: Structurally related compounds are crucial in the synthesis of modern agrochemicals and pharmaceuticals. For example, 6-(Trifluoromethyl)nicotinaldehyde is a reported key intermediate in the synthesis of Pexidartinib, a CSF-1R kinase inhibitor.[5] The presence of the additional methyl group in the target molecule of this guide offers another point for synthetic manipulation or can serve to fine-tune steric and electronic properties.
Conclusion
This compound is not merely another pyridine aldehyde; it is a strategically designed building block that offers distinct advantages for the modern synthetic chemist. Its trifluoromethyl group imparts enhanced lipophilicity and metabolic stability while profoundly influencing reactivity. The aldehyde carbonyl is activated towards nucleophilic attack, facilitating high-yielding C-C bond-forming reactions like the Knoevenagel and Wittig reactions. Conversely, the pyridine nitrogen is deactivated, making N-centered reactions more challenging.
This guide demonstrates that by understanding the interplay of substituent effects, researchers can leverage the unique properties of this compound to construct complex molecular architectures efficiently. Its comparison with simpler analogs underscores the value of strategic functionalization in creating superior building blocks for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97%|lookchem [lookchem.com]
- 9. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 17. baranlab.org [baranlab.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethylated Nicotinic Acid Derivatives for Drug Discovery and Development
Introduction: The Strategic Synergy of Nicotinic Acid and Trifluoromethylation in Medicinal Chemistry
Nicotinic acid, or vitamin B3, is a fundamental building block in cellular metabolism, serving as a precursor to the essential coenzymes NAD and NADP.[1][2][3] Beyond its physiological role, the nicotinic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] The strategic incorporation of a trifluoromethyl (CF₃) group onto the nicotinic acid ring offers a powerful approach to modulate the physicochemical and biological properties of the parent molecule.[5] The CF₃ group is a highly sought-after substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity, which can significantly improve a compound's pharmacokinetic profile and target engagement.[3][6]
This guide provides a comprehensive comparative analysis of the positional isomers of trifluoromethylated nicotinic acid, focusing on the 2-, 4-, 5-, and 6-substituted derivatives. We will delve into their synthesis, physicochemical properties, and explore the impact of the CF₃ group's position on their biological potential, providing researchers, scientists, and drug development professionals with the critical data and insights needed to harness these versatile building blocks for the creation of next-generation therapeutics.
The Influence of Positional Isomerism on Physicochemical Properties
The placement of the trifluoromethyl group on the pyridine ring of nicotinic acid has a profound impact on the molecule's electronic distribution and, consequently, its key physicochemical parameters such as acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
A comparative analysis of the known physicochemical properties of the trifluoromethylated nicotinic acid isomers is presented in Table 1. The strong electron-withdrawing nature of the CF₃ group generally increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted nicotinic acid. The position of the CF₃ group relative to the carboxylic acid and the pyridine nitrogen dictates the extent of this effect.
Table 1: Physicochemical Properties of Trifluoromethylated Nicotinic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃NO₂ | 191.11 | 185.0 - 189.0[8] | - | - |
| 4-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃NO₂ | 191.11 | - | - | - |
| 5-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃NO₂ | 191.11 | 184 - 189[9] | 277.5[9] | - |
| 6-(Trifluoromethyl)nicotinic Acid | C₇H₄F₃NO₂ | 191.11 | 193 - 197[10][11][12] | 259.3[10][11][12] | 2.96[12] |
Note: Experimental data for all isomers is not consistently available in the literature. Predicted values are noted where applicable. Further experimental evaluation is warranted for a complete comparative dataset.
Synthetic Strategies for Positional Isomers
The synthesis of trifluoromethylated nicotinic acid isomers can be achieved through various synthetic routes, often tailored to the specific substitution pattern. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.
General Synthetic Workflow
Caption: Generalized synthetic pathways to trifluoromethylated nicotinic acids.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol is adapted from a patented method and serves as an illustrative example.[13]
Step 1: Preparation of 4-(Trifluoromethyl)nicotinonitrile
-
This step typically involves the conversion of a suitable precursor, such as a halogenated pyridine, to the corresponding nitrile.
Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid
-
To a 1000 mL sealed four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water.
-
Stir the mixture until the sodium hydroxide is completely dissolved.
-
Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the flask.
-
Heat the reaction mixture to 100 °C with continuous stirring. The solid will dissolve, forming a pale yellow, clear solution.
-
Once the reaction is complete (as monitored by a suitable analytical technique such as TLC or LC-MS), stop the stirring and allow the mixture to cool.
-
Adjust the pH of the solution to less than 1 using concentrated hydrochloric acid.
-
Cool the acidified solution to induce precipitation of the product.
-
Filter the white solid, wash with cold water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.
Yield: 98.3%[13]
Comparative Biological and Pharmacological Insights
While comprehensive, direct comparative studies on the biological activities of all four positional isomers of trifluoromethylated nicotinic acid are limited, existing research on their derivatives and related compounds provides valuable insights into their potential therapeutic applications.
Anti-inflammatory Potential
Nicotinic acid is known to exert anti-inflammatory effects through the activation of the GPR109A receptor on immune cells.[4] The introduction of a trifluoromethyl group can modulate the potency and selectivity of this interaction. While direct comparative data is scarce, derivatives of trifluoromethylated nicotinic acids have been investigated as anti-inflammatory agents. Further research is needed to systematically evaluate the anti-inflammatory activity of each isomer and elucidate the structure-activity relationships.
Isomeric Effects on Biological Activity of Metal Complexes
A study on zinc(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid revealed that the position of the trifluoromethyl group influences the coordination chemistry and biological activity of the resulting complexes.[1] The complex with the trifluoromethyl group at the 5-position exhibited higher binding efficacy to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) compared to the complex with the trifluoromethyl group at the 4-position.[1] This suggests that the position of the CF₃ group can significantly impact the interaction of these molecules with biological macromolecules.
Potential as Intermediates in Drug Discovery
Trifluoromethylated nicotinic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6][14][15]
-
2-(Trifluoromethyl)nicotinic acid derivatives are key intermediates for COMT inhibitors.[2][16][17]
-
4-(Trifluoromethyl)nicotinic acid is a crucial building block for the insecticide flonicamid and has been used to synthesize inhibitors of the HCV NS5B polymerase.[18]
-
5-(Trifluoromethyl)nicotinic acid derivatives have shown potential for the treatment of leukemia.[19]
-
6-(Trifluoromethyl)nicotinic acid is an intermediate for Raf inhibitors used in cancer therapy.[10]
Future Directions and Conclusion
The positional isomers of trifluoromethylated nicotinic acid represent a rich chemical space for the discovery and development of novel therapeutics. This guide has highlighted the influence of CF₃ group placement on the physicochemical properties and synthetic accessibility of these compounds. While the currently available biological data is largely based on their derivatives, it underscores the significant potential of these scaffolds in various therapeutic areas.
To fully unlock the potential of trifluoromethylated nicotinic acids, future research should focus on:
-
Systematic Comparative Studies: A head-to-head comparison of the four positional isomers, evaluating their physicochemical properties (pKa, logP, solubility) and a panel of biological activities (e.g., GPR109A activation, anti-inflammatory effects, cytotoxicity) under standardized conditions.
-
In-depth ADME Profiling: Experimental determination of the metabolic stability, permeability, and plasma protein binding of each isomer to build a comprehensive pharmacokinetic profile.
-
Exploration of Novel Derivatives: Leveraging the synthetic versatility of these building blocks to create and screen libraries of novel derivatives for a wide range of biological targets.
By systematically exploring the structure-property and structure-activity relationships of these fascinating molecules, the scientific community can pave the way for the development of innovative and effective medicines.
References
- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 11. innospk.com [innospk.com]
- 12. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [amp.chemicalbook.com]
- 13. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 16. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 19. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Assessing the Biological Activity of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde Derivatives
Abstract
This technical guide provides a comprehensive framework for assessing the biological activity of derivatives of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. Recognizing the growing importance of trifluoromethyl-containing heterocycles in drug discovery, this document details robust, validated protocols for evaluating the anticancer and antimicrobial potential of this promising chemical scaffold.[1] We delve into the causality behind experimental choices, from initial high-throughput cytotoxicity screening to quantitative antimicrobial susceptibility testing. The guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, comparative data presentation strategies, and a discussion on structure-activity relationships. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigating Trifluoromethylated Nicotinaldehydes
The pyridine ring is a foundational scaffold in medicinal chemistry, but its properties can be dramatically enhanced through strategic functionalization. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in modern drug design.[2] The CF₃ group is strongly electron-withdrawing and significantly increases lipophilicity and metabolic stability, properties that can improve a molecule's pharmacokinetic profile, such as membrane permeability and in vivo half-life.[2][3]
The core molecule, this compound, combines this advantageous CF₃ group with a reactive aldehyde functionality. Aldehydes are versatile chemical handles, readily converted into a vast library of derivatives, most notably Schiff bases through condensation with primary amines.[4] Schiff bases and other derivatives of heterocyclic aldehydes have demonstrated a wide spectrum of biological activities, including significant anticancer and antimicrobial effects.[5]
This guide, therefore, focuses on two primary areas of biological investigation for derivatives of this scaffold:
-
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.
-
Antimicrobial Activity: Determining the efficacy against a panel of pathogenic bacteria and fungi.
By systematically applying the protocols outlined below, researchers can generate high-quality, comparable data to identify lead compounds for further development.
Assessment of Anticancer Activity
The initial evaluation of a novel compound for anticancer potential is a critical step in the drug discovery pipeline.[6][7] The process typically begins with a broad cytotoxicity screening against a panel of cancer cell lines to determine the compound's potency and selectivity.[8][9]
Experimental Workflow: Anticancer Activity Screening
The logical flow for screening novel derivatives involves moving from broad cytotoxicity assessment to more specific mechanistic studies for the most promising candidates.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[10][11] Its selection is based on its reliability, scalability for screening numerous compounds, and its direct correlation of metabolic activity with cell viability.[10][12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) and a normal cell line (e.g., HEK293 embryonic kidney) in complete medium (e.g., DMEM with 10% FBS).[6]
-
Harvest exponentially growing cells and seed them into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test derivatives in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation & Assay:
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[6]
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit cell growth by 50%.[6][10]
-
Data Presentation: Comparative Cytotoxicity
Organizing the IC₅₀ values into a table allows for a direct comparison of potency and selectivity across different derivatives and cell lines. The Selectivity Index (SI), calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells), is a crucial metric for identifying compounds that are preferentially toxic to cancer cells.[11]
Table 1: Exemplary Cytotoxicity Data for Nicotinaldehyde Derivatives
| Compound ID | Derivative Structure (Modification) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI for MCF-7) |
| ND-01 | (Parent Schiff Base) | 15.8 | 22.5 | >100 | >6.3 |
| ND-02 | (4-Hydroxy Phenyl) | 8.4 | 12.1 | 95.2 | 11.3 |
| ND-03 | (4-Chloro Phenyl) | 11.2 | 18.9 | >100 | >8.9 |
| ND-04 | (4-Methoxy Phenyl) | 25.1 | 35.7 | >100 | >4.0 |
| Doxorubicin | (Control Drug) | 0.9 | 1.2 | 5.4 | 6.0 |
Data are hypothetical and for illustrative purposes.
Potential Signaling Pathway Disruption
Cytotoxic compounds often induce apoptosis (programmed cell death). A common pathway involves the activation of the p53 tumor suppressor gene, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, caspase activation, and eventual cell death. Assays like Annexin V staining or measuring caspase-3 activity can confirm if apoptosis is the primary mechanism of action.[14][15]
Caption: A potential p53-mediated apoptotic pathway induced by a cytotoxic compound.
Assessment of Antimicrobial Activity
Antimicrobial susceptibility testing (AST) is essential for determining a compound's effectiveness against pathogenic microbes.[16] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Protocol 2: Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold standard for determining MIC values quantitatively.[17][18] It is highly reproducible and allows for the simultaneous testing of multiple compounds against different microbial strains.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).
-
Prepare a standardized inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).[17]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Alternative Protocol: Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used qualitative or semi-quantitative AST method valued for its simplicity and low cost.[17] It is excellent for preliminary screening.
Methodology Overview:
-
A standardized microbial inoculum is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[16]
-
The plate is incubated, allowing the compound to diffuse into the agar, creating a concentration gradient.
-
If the compound is effective, a clear circular "zone of inhibition" will appear around the disk where microbial growth is prevented. The diameter of this zone is measured and compared to standard interpretive criteria or other compounds.[18][19]
Data Presentation: Comparative Antimicrobial Activity
MIC values provide a clear quantitative measure for comparing the efficacy of different derivatives against a panel of microorganisms.
Table 2: Exemplary Antimicrobial Activity (MIC in µg/mL) of Nicotinaldehyde Derivatives
| Compound ID | vs. S. aureus (Gram-positive) | vs. E. coli (Gram-negative) | vs. P. aeruginosa (Gram-negative) | vs. C. albicans (Fungus) |
| ND-01 | 32 | 64 | >128 | 64 |
| ND-02 | 16 | 32 | 128 | 32 |
| ND-03 | 8 | 16 | 64 | 16 |
| ND-04 | 64 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Data are hypothetical and for illustrative purposes. N/A = Not Applicable.
Structure-Activity Relationship (SAR) and Concluding Remarks
By correlating the structural modifications of the derivatives with their corresponding biological activities from Tables 1 and 2, a structure-activity relationship (SAR) can be established. For instance, the exemplary data suggests that adding a halogen (ND-03) or a hydroxyl group (ND-02) to the phenyl ring of the Schiff base may enhance both anticancer and antimicrobial activity compared to the parent compound (ND-01). Conversely, a methoxy group (ND-04) appears to diminish activity.
This analysis is the cornerstone of medicinal chemistry, guiding the rational design of next-generation compounds with improved potency and selectivity. The trifluoromethyl group provides a metabolically stable and lipophilic anchor, while further derivatization allows for the fine-tuning of biological effects.
The protocols and frameworks presented in this guide provide a robust starting point for any research program aimed at exploring the therapeutic potential of this compound derivatives. Systematic application of these methods will enable the identification of promising lead candidates for further preclinical development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. opentrons.com [opentrons.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 14. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. apec.org [apec.org]
- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Confirmation of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural confirmation of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and demonstrates how a multi-technique approach provides a self-validating system for unambiguous structural elucidation.
The core challenge in characterizing this molecule lies in definitively assigning the positions of the three distinct substituents—a methyl group, a trifluoromethyl group, and an aldehyde—on the pyridine ring. While several isomers are possible, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) allows for complete and trustworthy confirmation.
Integrated Workflow for Structural Confirmation
Caption: Overall workflow for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum provides a direct view of the hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the aldehyde proton, the two aromatic protons on the pyridine ring, and the methyl protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond, appearing far downfield.[1][2] |
| ~8.1 | Doublet (d) | 1H | H-4 | This aromatic proton is adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. It will be split into a doublet by the H-5 proton. |
| ~7.9 | Doublet (d) | 1H | H-5 | This aromatic proton is coupled to the H-4 proton, resulting in a doublet. Its position is influenced by both the methyl and trifluoromethyl groups. |
| ~2.7 | Singlet (s) | 3H | CH₃ | The methyl group protons are deshielded by the aromatic ring, typically appearing in this region. The absence of adjacent protons results in a singlet. |
Comparative Insight: An isomeric structure, such as 4-Methyl-6-(trifluoromethyl)nicotinaldehyde, would present a significantly different aromatic region. We would expect two singlets for the aromatic protons (H-2 and H-5) due to the lack of adjacent proton-proton coupling, providing a clear point of differentiation.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number and electronic environment of each carbon atom. The presence of the highly electronegative fluorine atoms in the CF₃ group provides a unique and powerful diagnostic tool.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale |
| ~188 | Singlet (s) | C=O | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |
| ~160 | Singlet (s) | C-2 (C-CH₃) | The carbon bearing the methyl group. Its chemical shift is influenced by the nitrogen atom and the substituent. |
| ~152 | Quartet (q, JCF ≈ 35 Hz) | C-6 (C-CF₃) | The carbon directly attached to the CF₃ group is split into a quartet by the three fluorine atoms. This is a definitive confirmation of the C-CF₃ bond.[3] |
| ~138 | Singlet (s) | C-4 | Aromatic carbon deshielded by the adjacent aldehyde group. |
| ~125 | Singlet (s) | C-3 (C-CHO) | The carbon bearing the aldehyde group. |
| ~122 | Quartet (q, JCF ≈ 275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the three fluorine atoms and is a hallmark of the CF₃ group.[3] |
| ~119 | Singlet (s) | C-5 | Aromatic carbon whose shift is influenced by the adjacent CF₃ group. |
| ~24 | Singlet (s) | CH₃ | The methyl carbon appears in the typical aliphatic region. |
Self-Validation: The observation of two distinct quartets in the ¹³C NMR spectrum is a self-validating piece of evidence. One quartet with a large coupling constant (~275 Hz) confirms the CF₃ carbon, while the other with a smaller coupling constant (~35 Hz) confirms the aromatic carbon directly bonded to it. This dual confirmation provides exceptionally high confidence in the assignment.
Caption: Logic map of NMR data to structural features.
Part 2: FT-IR Spectroscopy – Functional Group Fingerprinting
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the presence of the key carbonyl and trifluoromethyl moieties.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |
| ~2850 & ~2750 | Medium-Weak | C-H Stretch | Aldehyde (CHO)[4] |
| ~1710 | Strong | C=O Stretch | Aldehyde (CHO)[5][6] |
| ~1600 & ~1475 | Medium-Weak | C=C & C=N Stretch | Aromatic Pyridine Ring[4] |
| ~1320 & ~1140 | Strong | C-F Stretch | Trifluoromethyl (CF₃)[6] |
Expert Insight: The strong absorption at ~1710 cm⁻¹ is a classic indicator of an aromatic aldehyde.[4] The presence of two very strong bands in the 1350-1100 cm⁻¹ region is highly characteristic of a C-F stretching in a CF₃ group. This provides complementary evidence to the NMR data, reinforcing the structural assignment. The pair of weak bands around 2850 and 2750 cm⁻¹ is also diagnostic for the C-H stretch of an aldehyde, further distinguishing it from a ketone or carboxylic acid.[4]
Part 3: Mass Spectrometry – Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its structural components.
High-Resolution Mass Spectrometry (HRMS)
Using a soft ionization technique like Electrospray Ionization (ESI), we can determine the exact mass of the molecule.[7][8][9][10][11]
-
Molecular Formula: C₈H₆F₃NO
-
Exact Mass: 191.0401
-
Expected HRMS Result ([M+H]⁺): 192.0474
The observation of a protonated molecular ion at m/z 192.0474 in the HRMS spectrum confirms the elemental composition, ruling out any isomeric structures with different formulas or unexpected adducts.
Electron Ionization (EI) Fragmentation Pattern
Harder ionization techniques like Electron Ionization (EI) cause the molecule to fragment in a predictable manner. Analyzing these fragments helps piece the structure together.
Predicted EI-MS Fragmentation Data
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 191 | [M]⁺˙ | - | Molecular Ion |
| 190 | [M-H]⁺ | H• | Loss of the weakly bound aldehyde hydrogen radical.[12][13] |
| 162 | [M-CHO]⁺ | CHO• | Alpha-cleavage resulting in the loss of the formyl radical.[12][13] |
| 145 | [C₇H₄F₃]⁺ | CO + H• | Loss of carbon monoxide from the [M-H]⁺ fragment. |
| 122 | [M-CF₃]⁺ | CF₃• | Cleavage of the C-CF₃ bond, a common pathway for trifluoromethyl aromatics.[14][15] |
Comparative Insight: The fragmentation pattern provides clear evidence for the individual components. The loss of 29 amu (CHO•) is characteristic of an aldehyde. The loss of 69 amu (CF₃•) confirms the presence of the trifluoromethyl group. This fragmentation data, when combined with the molecular weight, strongly supports the proposed structure over other possibilities. For instance, an ester isomer would likely show a characteristic loss of an alkoxy radical (-OR).
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.[16]
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[16]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[16]
-
Acquisition: Load the sample into a 500 MHz NMR spectrometer.[17][18][19]
-
¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). An adequate relaxation delay (e.g., 2 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[20]
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).[21]
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[21]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.[21]
-
Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.[22]
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[7]
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets.[8][9]
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical calculated mass.
Conclusion
The structural confirmation of this compound is achieved with the highest degree of confidence through the synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy provides the definitive structural framework and connectivity. FT-IR confirms the presence of key functional groups, and mass spectrometry validates the elemental composition and provides corroborating structural information through fragmentation analysis. This integrated, multi-technique approach represents a self-validating system, embodying the principles of rigorous scientific integrity essential for research and development.
References
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electrospray ionization mass spectrometry - ProQuest [proquest.com]
- 10. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 18. commons.ggc.edu [commons.ggc.edu]
- 19. materialneutral.info [materialneutral.info]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. jascoinc.com [jascoinc.com]
A Comparative Guide to the HPLC Analysis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of key chemical entities is paramount. 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, a substituted pyridine derivative, is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and quantification are critical for ensuring the quality and efficacy of the final products. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by established principles and experimental data for analogous structures.
The Analytical Challenge
This compound possesses a unique combination of chemical features that influence its chromatographic behavior. The pyridine ring introduces basicity, the aldehyde group offers polarity and a chromophore for UV detection, and the trifluoromethyl group imparts significant hydrophobicity. A successful analytical method must be able to handle these characteristics to provide accurate and robust results.
Proposed Reversed-Phase HPLC Method
Due to the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most suitable analytical approach. The following method is proposed based on extensive experience with similar aromatic aldehydes and pyridine derivatives.[1][2][3]
Experimental Protocol
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size, 100 Å pore size) is recommended for its versatility and proven performance with aromatic compounds.[1][3]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic mobile phase protonates the pyridine nitrogen, leading to improved peak shape and minimizing tailing.[4]
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample compatibility.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is proposed to ensure adequate retention of the analyte while eluting any potential impurities with different polarities. A starting condition of 70% A and 30% B, ramping to 30% A and 70% B over 10 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm is a suitable starting point, as pyridine-containing molecules often exhibit strong absorbance at this wavelength.[2] A DAD can be used to identify the optimal wavelength, which may be closer to 225 nm for some aldehydes.[1][3] Nicotinamide, a related structure, has absorbance maxima at 210 nm and 260 nm.[5]
Rationale for Method Parameters
The choice of a C18 column is based on its hydrophobic stationary phase, which will interact with the trifluoromethyl group and the aromatic ring of the analyte, providing good retention. The use of an acidic mobile phase is crucial for achieving symmetrical peaks for basic compounds like pyridines by suppressing the interaction of the protonated analyte with residual silanols on the silica support.[4] Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the acidic mobile phase.
Comparative Analysis of Analytical Techniques
While the proposed HPLC method is robust, it is essential to consider alternative and advanced techniques that may offer advantages in terms of speed, resolution, or specificity.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.[6][7][8][9][10]
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500-6,000 psi | Up to 15,000 psi[8][9] |
| Analysis Time | 15-20 minutes | 3-10 minutes[9] |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower[6] |
| Sensitivity | Good | Higher[6][10] |
For the analysis of this compound, transitioning to a UPLC method would offer significantly faster analysis times, which is highly beneficial in high-throughput environments. The increased resolution would also be advantageous for separating closely related impurities.
HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11]
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a primary requirement | Essential |
| Derivatization | Generally not required | May be necessary for polar compounds |
| Sample Throughput | High | Can be lower due to sample preparation |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on mass spectrum) |
| Sensitivity | Good | Very High |
| Instrumentation Cost | Lower | Higher[12] |
For this compound, HPLC is generally the preferred method for routine quantitative analysis.[13] This is because it can analyze the compound directly without the need for derivatization, which can be a complex and time-consuming step in GC-MS for polar aldehydes.[12][13] However, GC-MS would be the superior technique for identifying and quantifying volatile impurities in the sample, thanks to the high sensitivity and structural information provided by the mass spectrometer.[13]
Visualizing the Workflow
HPLC Method Development Workflow
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC vs. UPLC [webofpharma.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 11. amptechfl.com [amptechfl.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and experimental protocol for the analysis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the nuances of method development, compare GC-MS with alternative analytical techniques, and provide actionable insights grounded in scientific principles to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for a Novel Aldehyde
This compound, a substituted pyridine carboxaldehyde, represents a class of compounds with significant interest in pharmaceutical and agrochemical research.[1] The presence of a reactive aldehyde group and a trifluoromethyl moiety imparts unique chemical properties that are instrumental in the synthesis of novel bioactive molecules. Accurate and robust analytical methods are paramount for ensuring the purity of synthetic intermediates, quantifying the compound in various matrices, and studying its metabolic fate.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of volatile and semi-volatile compounds due to its exceptional sensitivity, selectivity, and structural elucidation capabilities.[2] However, the inherent polarity and thermal lability of aldehydes can present analytical challenges. This guide will address these challenges head-on, providing a comprehensive framework for the successful GC-MS analysis of this compound.
The Challenge of Direct Aldehyde Analysis and the Power of Derivatization
Direct injection of aldehydes into a GC-MS system can lead to poor chromatographic peak shape, on-column degradation, and low sensitivity. To circumvent these issues, chemical derivatization is a highly effective strategy. This process transforms the aldehyde into a more stable, less polar, and more volatile derivative, thereby enhancing its chromatographic behavior and improving ionization efficiency.
For the analysis of this compound, we will explore two primary approaches: direct analysis and analysis following derivatization.
I. Direct GC-MS Analysis of this compound: A Feasibility Study
While challenging, direct analysis can be a faster approach if achievable. The success of this method is contingent on a highly inert GC system and optimized parameters to minimize analyte degradation.
Proposed GC-MS Methodology for Direct Analysis
The following protocol is a robust starting point for the direct analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Proposed GC-MS Parameters for Direct Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent | Provides high sensitivity and inertness. |
| Column | Mid-polarity column (e.g., DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Balances separation of polar and non-polar compounds. The phenyl phase provides favorable interactions with the aromatic ring of the analyte. |
| Inlet Temperature | 250 °C | Sufficiently high for volatilization without causing significant thermal degradation. |
| Injection Mode | Split (10:1) or Splitless | Split injection is suitable for screening, while splitless is preferred for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial temp: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte and any impurities. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
Data Interpretation: Predicted Mass Spectrum and Fragmentation
The molecular ion ([M]⁺) is expected at m/z 189, corresponding to the molecular weight of the compound (C₈H₆F₃NO). Key fragmentation pathways are likely to include:
-
Loss of the aldehyde proton (-H): A fragment at m/z 188.
-
Loss of the formyl radical (-CHO): A significant fragment at m/z 160.
-
Loss of the trifluoromethyl group (-CF₃): A fragment at m/z 120.
-
Cleavage of the methyl group (-CH₃): A fragment at m/z 174.
Diagram 1: Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
II. Enhanced Analysis through Derivatization: The PFBHA Oximation Method
For quantitative applications and analysis in complex matrices, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is highly recommended. This reaction converts the aldehyde to a stable oxime derivative, which is more volatile and less polar, leading to improved chromatographic performance and sensitivity.
Experimental Protocol: PFBHA Derivatization
Diagram 2: PFBHA Derivatization Workflow
Caption: Workflow for PFBHA derivatization of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., toluene) in a 2 mL autosampler vial.
-
Reagent Addition: Add an excess of PFBHA reagent solution (e.g., 10 mg/mL in a suitable buffer).
-
Reaction: Cap the vial and heat at 60-80 °C for 1 hour.
-
Extraction: After cooling, add an extraction solvent such as hexane and vortex thoroughly.
-
Analysis: Inject the organic layer into the GC-MS system using the parameters outlined in Table 1, with appropriate adjustments to the oven temperature program to account for the higher boiling point of the derivative.
III. Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Application for this compound |
| GC-MS | High sensitivity and selectivity; provides structural information. | Requires volatile and thermally stable analytes (or derivatization); potential for thermal degradation. | Ideal for identification and quantification, especially at trace levels. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Suitable for non-volatile and thermally labile compounds; robust and widely available. | Lower sensitivity and selectivity compared to MS; provides no structural information from the detector. | Suitable for purity assessment and quantification of the bulk material. A C18 column with a mobile phase of acetonitrile and water would be a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural elucidation; non-destructive. | Lower sensitivity than MS; requires relatively pure samples. | Essential for structural confirmation of the synthesized compound. ¹H and ¹³C NMR would provide key information on the proton and carbon environments. |
IV. Conclusion and Best Practices
For the comprehensive analysis of this compound, a multi-faceted approach is recommended. GC-MS, particularly after PFBHA derivatization, offers unparalleled sensitivity and specificity for quantification and identification in complex matrices. HPLC-UV serves as a robust method for routine purity checks, while NMR spectroscopy is indispensable for unambiguous structural confirmation.
Key Takeaways for the Senior Application Scientist:
-
Method Validation is Non-Negotiable: All developed methods must be thoroughly validated for linearity, accuracy, precision, and limits of detection and quantification to ensure data reliability.
-
Embrace Derivatization for Aldehydes: For robust and sensitive GC-MS analysis of aldehydes, derivatization is a critical step to overcome their inherent analytical challenges.
-
Acknowledge the Complementarity of Techniques: No single analytical technique is a panacea. A combination of chromatographic and spectroscopic methods provides the most comprehensive understanding of a compound.
By leveraging the insights and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately analyze this compound, paving the way for advancements in their respective fields.
References
A Comparative Guide to the Reactivity of Substituted Nicotinaldehydes for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the pyridine ring is a cornerstone of molecular design. Nicotinaldehyde, a pyridine derivative with a reactive aldehyde functionality, and its substituted analogues are pivotal intermediates in the synthesis of a vast array of bioactive molecules and functional materials. The reactivity of the aldehyde group is intricately modulated by the electronic and steric nature of substituents on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of various substituted nicotinaldehydes, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Heart of Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde in substituted nicotinaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by a delicate interplay of electronic and steric effects imparted by the substituents on the pyridine ring.
Electronic Effects: These effects are transmitted through the sigma bonds (inductive effects) and the pi-system (resonance effects) of the molecule.
-
Inductive Effects (σ): These arise from the intrinsic electronegativity of atoms and are transmitted through the sigma bond framework. Electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) and cyano (-CN) groups pull electron density away from the ring and the aldehyde group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) like alkyl (-CH3) and methoxy (-OCH3) groups push electron density towards the ring, decreasing the electrophilicity of the carbonyl carbon and reducing its reactivity.
-
Resonance Effects (π): These involve the delocalization of electrons through the pi-system of the pyridine ring. EDGs with lone pairs, such as the methoxy group, can donate electron density to the ring through resonance, further deactivating the aldehyde towards nucleophilic attack. EWGs with pi-bonds, such as a nitro group, can withdraw electron density through resonance, further activating the aldehyde.
Steric Effects: The sheer physical bulk of a substituent can hinder the approach of a nucleophile to the aldehyde's carbonyl carbon.[1] This "steric hindrance" is particularly significant for substituents in the ortho position (adjacent to the aldehyde group). The larger the substituent, the more pronounced the steric hindrance, leading to a decrease in reaction rates.
Quantifying Reactivity: The Hammett and Taft Equations
To move beyond qualitative descriptions, we can employ linear free-energy relationships (LFERs) like the Hammett and Taft equations to quantify the impact of substituents on reactivity.
The Hammett equation is a powerful tool for correlating the electronic effects of meta- and para-substituents on the rates and equilibria of reactions of aromatic compounds.[2] For heterocyclic systems like pyridine, modified Hammett constants are often used to account for the electronic influence of the nitrogen atom in the ring.[3]
The Taft equation extends this analysis by separating the electronic (polar) effects from the steric effects of substituents, which is particularly crucial when considering ortho-substituted compounds.[4]
Comparative Reactivity in Key Transformations
To provide a practical comparison, we will consider three common and informative reactions of aldehydes: nucleophilic addition, oxidation, and reduction. For this guide, we will focus on a representative set of substituted nicotinaldehydes:
-
Nicotinaldehyde (unsubstituted)
-
2-Chloronicotinaldehyde (Electron-withdrawing, ortho-substituent)
-
6-Methoxynicotinaldehyde (Electron-donating, para-like substituent)
-
5-Bromonicotinaldehyde (Electron-withdrawing, meta-like substituent)
Nucleophilic Addition: The Bisulfite Reaction
The reversible addition of bisulfite to aldehydes to form α-hydroxysulfonates is an excellent model reaction for quantifying the electrophilicity of the carbonyl carbon. A higher equilibrium constant for adduct formation corresponds to a more reactive aldehyde.
Predicted Order of Reactivity:
Based on the electronic effects of the substituents, the predicted order of reactivity towards nucleophilic addition is:
2-Chloronicotinaldehyde > 5-Bromonicotinaldehyde > Nicotinaldehyde > 6-Methoxynicotinaldehyde
-
2-Chloronicotinaldehyde: The strongly electron-withdrawing chloro group at the 2-position significantly increases the electrophilicity of the carbonyl carbon. Although there is a potential for steric hindrance, the electronic effect is expected to dominate, making it the most reactive.
-
5-Bromonicotinaldehyde: The bromo group at the 5-position is electron-withdrawing, enhancing reactivity compared to the unsubstituted aldehyde.
-
Nicotinaldehyde: This serves as our baseline for comparison.
-
6-Methoxynicotinaldehyde: The electron-donating methoxy group at the 6-position deactivates the aldehyde towards nucleophilic attack, making it the least reactive.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Compound | Substituent | Position | Electronic Effect | Steric Effect | Predicted Relative Reactivity |
| 2-Chloronicotinaldehyde | -Cl | 2- (ortho) | Electron-Withdrawing (Inductive) | High | Highest |
| 5-Bromonicotinaldehyde | -Br | 5- (meta-like) | Electron-Withdrawing (Inductive) | Low | High |
| Nicotinaldehyde | -H | - | Neutral | Low | Medium |
| 6-Methoxynicotinaldehyde | -OCH3 | 6- (para-like) | Electron-Donating (Resonance & Inductive) | Low | Lowest |
Experimental Protocol: Comparative Analysis of Bisulfite Adduct Formation
This protocol outlines a UV-Vis spectrophotometric method to determine the equilibrium constants for bisulfite adduct formation, allowing for a quantitative comparison of the reactivity of different substituted nicotinaldehydes.
Materials:
-
Substituted nicotinaldehydes (e.g., 2-chloro-, 5-bromo-, 6-methoxy-, and unsubstituted nicotinaldehyde)
-
Sodium bisulfite
-
Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each nicotinaldehyde derivative in the phosphate buffer.
-
Prepare a stock solution of sodium bisulfite in the same buffer.
-
-
Calibration Curve:
-
Prepare a series of dilutions for each nicotinaldehyde from its stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the respective aldehyde.
-
Plot absorbance versus concentration to create a Beer-Lambert law calibration curve for each compound.
-
-
Equilibrium Measurements:
-
In a series of cuvettes, mix known concentrations of each nicotinaldehyde with a range of known concentrations of sodium bisulfite.
-
Allow the solutions to reach equilibrium (typically 30-60 minutes).
-
Measure the absorbance of each solution at the λmax of the free aldehyde.
-
-
Data Analysis:
-
Use the calibration curve to determine the equilibrium concentration of the free aldehyde in each mixture.
-
Calculate the concentration of the bisulfite adduct by subtracting the equilibrium free aldehyde concentration from the initial aldehyde concentration.
-
Calculate the equilibrium concentration of bisulfite.
-
The equilibrium constant (K) is then calculated using the formula: K = [Adduct] / ([Aldehyde] * [Bisulfite]).
-
Visualization of the Experimental Workflow
Caption: Workflow for determining the equilibrium constant of bisulfite adduct formation.
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is also influenced by the electronic nature of the substituents on the pyridine ring.
Predicted Order of Reactivity:
In general, electron-donating groups facilitate oxidation by increasing the electron density at the aldehyde group, making it more susceptible to attack by oxidizing agents. Conversely, electron-withdrawing groups decrease the rate of oxidation.
6-Methoxynicotinaldehyde > Nicotinaldehyde > 5-Bromonicotinaldehyde > 2-Chloronicotinaldehyde
-
6-Methoxynicotinaldehyde: The electron-donating methoxy group increases the electron density on the aldehyde, making it the most reactive towards oxidation.
-
Nicotinaldehyde: Our baseline for comparison.
-
5-Bromonicotinaldehyde: The electron-withdrawing bromo group deactivates the aldehyde towards oxidation.
-
2-Chloronicotinaldehyde: The strongly electron-withdrawing chloro group makes this the least reactive towards oxidation.
Table 2: Predicted Relative Reactivity in Oxidation
| Compound | Substituent | Position | Electronic Effect | Predicted Relative Reactivity |
| 6-Methoxynicotinaldehyde | -OCH3 | 6- (para-like) | Electron-Donating (Resonance & Inductive) | Highest |
| Nicotinaldehyde | -H | - | Neutral | Medium |
| 5-Bromonicotinaldehyde | -Br | 5- (meta-like) | Electron-Withdrawing (Inductive) | Low |
| 2-Chloronicotinaldehyde | -Cl | 2- (ortho) | Electron-Withdrawing (Inductive) | Lowest |
Experimental Protocol: Kinetic Monitoring of Oxidation by UV-Vis Spectroscopy
This protocol describes a method to monitor the rate of oxidation of substituted nicotinaldehydes using a mild oxidizing agent like N-bromosuccinimide (NBS) and following the disappearance of the aldehyde by UV-Vis spectroscopy.
Materials:
-
Substituted nicotinaldehydes
-
N-bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
UV-Vis Spectrophotometer with a thermostated cell holder
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of each nicotinaldehyde in acetonitrile.
-
Prepare a stock solution of NBS in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by rapidly mixing the nicotinaldehyde and NBS solutions in a quartz cuvette. The concentration of NBS should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Immediately start monitoring the decrease in absorbance at the λmax of the aldehyde over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of NBS.
-
Visualization of the Oxidation Reaction Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 4. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Efficacy Analysis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in Key Biological Assays: A Comparative Guide
This guide provides a comprehensive, forward-looking analysis of the potential efficacy of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde . In the absence of extensive published data on this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast its performance in critical biological assays. By examining its structural motifs—the trifluoromethylated pyridine core, the aldehyde functional group, and the methyl substituent—we can infer its likely biological targets and comparative efficacy against established compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of novel trifluoromethylpyridine (TFMP) derivatives.
Introduction: The Chemical Rationale
This compound belongs to the trifluoromethylpyridine (TFMP) class of compounds, which are prominent in modern pharmaceuticals and agrochemicals.[1][2] The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in drug design for several reasons:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, often increasing the compound's half-life.
-
Increased Lipophilicity: The -CF3 group can enhance membrane permeability and facilitate passage to target sites.
-
Potent Electron-Withdrawing Effects: With a Hammett constant of 0.54, the -CF3 group is strongly electron-withdrawing, which can significantly alter the electronic properties of the pyridine ring and influence binding affinity to biological targets.[3]
-
Bioisosteric Replacement: It can serve as a bioisostere for other groups, potentially improving target engagement and pharmacokinetic properties. A conversion from a methyl to a trifluoromethyl group has been shown to improve plasma stability and enzyme inhibition in certain drug candidates.[4]
The aldehyde functional group is a reactive moiety that can participate in various biological interactions, including forming covalent bonds with nucleophilic residues (like cysteine or lysine) in enzyme active sites. The nicotinic (pyridine-3-carboxaldehyde) core is a key pharmacophore that interacts with a wide range of biological targets, most notably nicotinic acetylcholine receptors (nAChRs).[5] A closely related compound, 6-(Trifluoromethyl)nicotinaldehyde, serves as a key intermediate in the synthesis of Pexidartinib, a potent colony-stimulating factor-1 receptor (CSF-1R) kinase inhibitor, highlighting the potential of this scaffold in kinase-targeted therapies.[3][4]
Based on these structural features, this guide will explore the prospective efficacy of this compound in three primary areas: Kinase Inhibition, Nicotinic Acetylcholine Receptor Modulation, and Antimicrobial Activity.
Part 1: Prospective Efficacy in Kinase Inhibition Assays
Rationale: The structural similarity to a precursor of the CSF-1R inhibitor Pexidartinib strongly suggests that this compound could exhibit activity against protein kinases.[3][4] The aldehyde could act as a "warhead" for covalent inhibition or as a key hydrogen bond acceptor in the kinase hinge region. The trifluoromethyl group is expected to contribute to binding affinity and selectivity.
Comparative Compound:
-
Pexidartinib (PLX3397): An approved, potent inhibitor of CSF-1R, KIT, and FLT3 kinases. It serves as a high-potency benchmark.
Proposed Key Experiment: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site, offering a robust and high-throughput method to determine binding affinity (Kd or IC50).
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for this compound and Pexidartinib in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Reagent Preparation: Prepare a 2X Kinase/Tracer/Antibody mixture in the appropriate kinase buffer. The final concentrations should be optimized for the specific kinase (e.g., 5 nM CSF-1R, 2 nM Eu-anti-GST antibody, 100 nM Kinase Tracer 236).
-
Reaction Incubation: Add 5 µL of the 2X reagent mixture to each well. Add 5 µL of buffer without kinase to the "no enzyme" control wells. Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET microplate reader, exciting at 340 nm and recording emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
Data Analysis: Calculate the emission ratio (665/615). Normalize the data relative to the "no inhibitor" (100% signal) and "no enzyme" (0% signal) controls. Plot the normalized response against the log of the inhibitor concentration and fit the curve to a four-parameter dose-response model to calculate the IC50 value.
Hypothetical Comparative Data
| Compound | Target Kinase | Predicted IC50 (nM) | Rationale for Prediction |
| This compound | CSF-1R | 500 - 2000 | Expected to be a weaker binder than Pexidartinib as it is a smaller fragment. The aldehyde may form a covalent bond, but overall binding may be less optimized. |
| Pexidartinib (Control) | CSF-1R | 10 - 30 | A highly optimized and potent inhibitor with multiple points of contact within the ATP binding pocket.[4] |
| This compound | Other kinases (e.g., VEGFR2) | >10,000 | Without the specific structural features of Pexidartinib that confer multi-kinase activity, selectivity for other kinases is predicted to be low. |
| Pexidartinib (Control) | Other kinases (e.g., VEGFR2) | 50 - 150 | Known to have activity against other kinases like KIT and FLT3. |
Part 2: Prospective Efficacy in Nicotinic Acetylcholine Receptor (nAChR) Modulation
Rationale: The nicotinic acid scaffold is the endogenous basis for nicotinic compounds. Therefore, derivatives are frequently evaluated for their ability to bind to and modulate nAChRs.[5] These receptors are ligand-gated ion channels involved in numerous physiological processes, making them important targets for conditions like neuropathic pain, cognitive disorders, and inflammation.[6]
Comparative Compounds:
-
Nicotine: The prototypical agonist for most nAChR subtypes.
-
Epibatidine: A potent, non-selective nAChR agonist.
Proposed Key Experiment: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).
Caption: Workflow for nAChR Radioligand Binding Assay.
-
Membrane Preparation: Homogenize freshly collected cerebral cortices from adult male Sprague-Dawley rats in ice-cold buffer. Centrifuge and resuspend the pellet to obtain a membrane preparation. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [³H]Epibatidine (final concentration ~50 pM), and 150 µL of membrane preparation (final concentration ~100 µg protein/well).
-
Controls: For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a non-labeled competitor (e.g., 100 µM cytisine).
-
Incubation: Incubate the plate for 2-4 hours at 4°C.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter (Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value by fitting the displacement data to a one-site competition model. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Comparative Data
| Compound | Target nAChR Subtype | Predicted Ki (nM) | Rationale for Prediction |
| This compound | α4β2 | 800 - 5000 | The bulky and electron-withdrawing -CF3 group may hinder optimal binding compared to nicotine. The aldehyde is not a typical pharmacophore for high-affinity nAChR binding. |
| Nicotine (Control) | α4β2 | 1 - 10 | The endogenous ligand for which the receptor binding pocket is optimized. |
| Epibatidine (Control) | α4β2* | 0.01 - 0.1 | An extremely potent but non-selective alkaloid agonist.[5] |
Part 3: Prospective Efficacy in Antimicrobial Assays
Rationale: Pyridine and nicotinic acid derivatives have a long history of investigation as antimicrobial agents.[7] For instance, isoniazid, a derivative of nicotinic acid, is a frontline treatment for tuberculosis. The unique electronic properties conferred by the trifluoromethyl group could lead to novel mechanisms of antimicrobial action or enhance existing ones.
Comparative Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Fluconazole: A broad-spectrum triazole antifungal agent.
Proposed Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and control drugs in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, C. albicans ATCC 90028) to a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Incubation: Add the inoculum to all wells containing the test compounds. Include a positive control (inoculum only) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Hypothetical Comparative Data
| Compound | Organism | Predicted MIC (µg/mL) | Rationale for Prediction |
| This compound | E. coli (Gram-negative) | >128 | Many small molecules struggle with penetration of the Gram-negative outer membrane. |
| This compound | S. aureus (Gram-positive) | 32 - 128 | May exhibit moderate activity. The lipophilic nature could aid in membrane disruption, but a specific target is not obvious. |
| This compound | C. albicans (Fungus) | 16 - 64 | The trifluoromethyl group is found in some antifungal agents (e.g., Fluazinam), suggesting potential activity.[8] |
| Ciprofloxacin (Control) | E. coli | 0.015 - 0.12 | Potent activity against its target, DNA gyrase. |
| Fluconazole (Control) | C. albicans | 0.25 - 2.0 | Potent inhibitor of fungal lanosterol 14-α-demethylase. |
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, a systematic analysis based on its chemical structure provides a strong foundation for guiding future research. The evidence from structurally related compounds suggests three promising avenues for investigation: kinase inhibition, nAChR modulation, and antimicrobial activity.
The most compelling hypothesis is its potential as a kinase inhibitor, given its relationship to a known kinase inhibitor precursor. The predicted efficacy is moderate, suggesting it would likely serve as a starting point or fragment for further chemical optimization rather than a potent inhibitor in its current form. Its potential as an nAChR modulator or antimicrobial agent is more speculative but grounded in the established bioactivity of the nicotinic acid scaffold.
The experimental protocols and comparative data presented in this guide offer a robust framework for initiating the empirical evaluation of this compound. Researchers are encouraged to perform these assays to validate these predictions and uncover the true therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Introduction: The Significance of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: A Comparative Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
This compound is a key heterocyclic building block in the landscape of modern drug discovery. The strategic placement of a methyl group and a trifluoromethyl group on the pyridine ring offers a unique combination of steric and electronic properties. The trifluoromethyl moiety is particularly valued for its ability to enhance metabolic stability, improve binding affinity, and increase the lipophilicity of parent molecules. As a synthetic intermediate, the aldehyde functionality provides a versatile handle for a wide array of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and condensations, making it an invaluable precursor for the synthesis of complex pharmaceutical agents.
This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the experimental protocols of two distinct and viable methodologies: a linear synthesis commencing with the functionalization of a pre-existing pyridine ring, and a convergent approach based on the construction of the pyridine ring itself. Each method will be evaluated on key performance indicators such as overall yield, purity, and scalability, providing researchers with the critical data needed to make informed decisions for their specific research and development needs.
Methodology 1: Linear Synthesis via Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
This is arguably the most direct and frequently employed route for the synthesis of this compound. The strategy hinges on the late-stage oxidation of the corresponding primary alcohol, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The choice of the oxidizing agent is critical in this step to ensure high conversion and minimize over-oxidation to the corresponding carboxylic acid. While traditional reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective, modern, milder oxidation systems are often preferred in a drug development setting to avoid the use of heavy metals and harsh reaction conditions.[1] For the purpose of this guide, we will detail a protocol using the Dess-Martin periodinane (DMP), a highly selective and mild oxidant for primary alcohols.[2][3][4]
Experimental Workflow: Linear Synthesis
Caption: Workflow for the linear synthesis of this compound.
Detailed Experimental Protocol: Linear Synthesis
Part A: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
The synthesis of the precursor alcohol is a multi-step process that has been optimized to achieve a high overall yield and purity.[1]
-
Chlorination and Fluorination of 3-Picoline: This initial transformation is typically carried out under high-temperature conditions, often in the gas phase, to introduce the trifluoromethyl group. This is a specialized industrial process and for laboratory purposes, it is more practical to procure an advanced intermediate such as 2-chloro-6-methyl-3-nitropyridine.
-
Functional Group Interconversions: Starting from a suitable pyridine precursor, a series of standard organic transformations are employed. This may include nucleophilic aromatic substitution to introduce the trifluoromethyl group, followed by reduction of a nitrile or carboxylic acid derivative at the 3-position to the desired primary alcohol. A well-documented three-stage process reports an overall yield of 68% with a purity of >99%.[1]
Part B: Dess-Martin Oxidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
-
Reaction Setup: To a solution of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a white to off-white solid.
Rationale Behind Experimental Choices
-
Choice of Oxidant: The Dess-Martin periodinane is chosen for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity for primary alcohols, and simple work-up procedure.[3][4] This avoids the use of toxic heavy metals like chromium and the harsh conditions associated with reagents like KMnO₄.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the DMP reagent.
-
Work-up: The use of sodium thiosulfate in the work-up is to quench any unreacted DMP and reduce the iodinane byproduct to a more easily removable species. Sodium bicarbonate is used to neutralize the acetic acid generated during the reaction.[4]
Methodology 2: Convergent Synthesis via Modified Hantzsch Pyridine Synthesis
A convergent approach offers an alternative strategy where the core pyridine ring is constructed from acyclic precursors. The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the formation of dihydropyridine rings, which can then be oxidized to the corresponding pyridines.[5] A modified version of this reaction can be employed to synthesize the 2-methyl-6-(trifluoromethyl)pyridine skeleton.
Experimental Workflow: Convergent Synthesis
Caption: Workflow for the convergent synthesis of this compound.
Detailed Experimental Protocol: Convergent Synthesis
-
Modified Hantzsch Condensation: In a round-bottom flask, combine ethyl trifluoroacetoacetate (1.0 eq), ammonium acetate (1.2 eq), and methyl acetoacetate (1.0 eq) in glacial acetic acid. Reflux the mixture for 4-6 hours.
-
Oxidation to Pyridine: After cooling, the dihydropyridine intermediate is oxidized to the aromatic pyridine system. This can be achieved by the addition of an oxidizing agent such as manganese dioxide (MnO₂) and further refluxing.
-
Hydroxymethylation: The resulting 2-methyl-6-(trifluoromethyl)pyridine derivative is then subjected to a Friedel-Crafts formylation (e.g., using POCl₃/DMF) to introduce a formyl group at the 3-position, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄) to yield (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. This two-step hydroxymethylation process is reported to have a yield of 55-60%.[1]
-
Final Oxidation: The precursor alcohol is then oxidized to the target aldehyde using the Dess-Martin periodinane protocol as described in Methodology 1.
Rationale Behind Experimental Choices
-
Convergent Strategy: This approach can be advantageous as it allows for the rapid assembly of the core heterocyclic structure from readily available starting materials.
-
Multi-component Reaction: The Hantzsch synthesis is a powerful one-pot reaction that forms multiple carbon-carbon and carbon-nitrogen bonds in a single step, which can be more efficient than a linear synthesis.[5]
-
Oxidation of Dihydropyridine: The driving force for this step is the formation of the stable aromatic pyridine ring. MnO₂ is a common and effective reagent for this transformation.
Comparative Benchmarking
| Parameter | Methodology 1: Linear Synthesis | Methodology 2: Convergent Synthesis |
| Overall Yield | ~60-65% (estimated) | ~30-35% (estimated) |
| Purity | High (>99% for precursor) | Moderate to High (requires purification at multiple stages) |
| Number of Steps | Fewer steps from advanced intermediate | More steps from basic starting materials |
| Scalability | Generally more scalable | Can be challenging to scale up multi-component reactions |
| Starting Materials | Requires a more complex, functionalized pyridine | Utilizes simple, readily available acyclic precursors |
| Key Advantages | High overall yield and purity, more direct | Rapid assembly of the core structure |
| Key Disadvantages | Reliance on the availability of a suitable starting pyridine | Lower overall yield, potentially more complex purification |
Conclusion and Recommendations
Both the linear and convergent synthetic strategies offer viable pathways to this compound.
The linear synthesis via oxidation of the corresponding alcohol is the recommended method for most applications, particularly when high purity and overall yield are critical. The availability of the precursor alcohol, either through commercial sources or a well-optimized synthesis, makes this a robust and scalable approach. The use of modern, mild oxidizing agents like Dess-Martin periodinane further enhances the appeal of this method by ensuring high selectivity and simplifying the purification process.
The convergent synthesis via a modified Hantzsch reaction represents a valuable alternative, especially in a discovery chemistry setting where the rapid generation of analogs from basic building blocks is desired. While the overall yield may be lower, the flexibility of this approach in constructing the pyridine core can be a significant advantage for exploring structure-activity relationships.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, the required purity of the final compound, and the availability of starting materials. This guide provides the foundational data and experimental insights to enable researchers to make a well-informed decision.
References
- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
A Researcher's Guide to Safely Handling 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
As laboratory professionals dedicated to advancing drug discovery, our work with novel chemical entities demands the highest standards of safety and precision. This compound is a valuable building block, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to ensure that your focus remains on your research, confident in the knowledge that you are protected.
Section 1: Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the logical foundation for every safety measure that follows. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary risks are associated with direct contact and inhalation.
A summary of its hazard classifications is presented below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral (Implied) | - | Warning | H302: Harmful if swallowed[2] |
These classifications dictate that our primary goals are to prevent skin and eye contact, and to eliminate the possibility of inhaling the solid dust or any subsequent vapors.
Section 2: Engineering Controls: Your Primary Barrier
Personal protective equipment is the last line of defense. The most critical safety tool for handling this compound is a properly functioning Chemical Fume Hood. It serves to contain the solid particulate and any potential vapors, pulling them away from your breathing zone.
The causality is simple: If the contaminant is never allowed to enter the laboratory atmosphere, the risk of exposure is dramatically reduced. Adherence to best practices for fume hood use is non-negotiable.
Standard Operating Protocol: Chemical Fume Hood Use
-
Verify Certification: Before starting, confirm that the fume hood has been certified within the last year. The certification sticker should be clearly visible.
-
Confirm Airflow: Check the airflow monitor. A simple visual check, like ensuring a lightweight paper strip is drawn inward, can provide an initial confirmation of negative pressure[3].
-
Sash Positioning: The sash is a critical safety barrier. Always work with the sash at the lowest possible height that is practical for your operation, and never above the indicated maximum operating height (often 18 inches)[4][5]. Keep your face outside the plane of the sash opening at all times[6].
-
Work Zone: All chemical manipulations must occur at least 6 inches inside the hood from the face[4][6][7]. This "safe zone" ensures that contaminants are effectively captured by the airflow and not pulled out into the lab by air turbulence[4][6].
-
Minimize Clutter: Do not use the fume hood for chemical or equipment storage[3][4][6]. Excessive items can disrupt the airflow patterns, creating eddies that may allow fumes to escape[6]. If bulky equipment must be used, elevate it on blocks to allow air to flow underneath[5][6].
-
Deliberate Movements: Avoid rapid movements into or out of the hood, as this can disrupt the air curtain and pull contaminants out of the hood[5][6].
-
Sash Closure: When the hood is not in active use, close the sash completely. This enhances safety and conserves energy[3][4].
Section 3: Mandatory Personal Protective Equipment (PPE)
With engineering controls in place, we now turn to the essential barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.
PPE Selection Workflow
The selection of appropriate PPE is a critical decision point in the experimental workflow. The following diagram outlines the logical process for ensuring adequate protection.
Caption: PPE selection workflow for handling the target compound.
A. Eye and Face Protection
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards[8][9].
-
Causality: The compound is a Category 2 eye irritant[1]. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or accidental splashes. Goggles provide this necessary seal. A face shield should be worn over the goggles if there is a significant risk of splashing.
B. Skin and Body Protection
-
Requirement:
-
Gloves: Nitrile gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times. Latex gloves are not suitable for handling many organic chemicals[10].
-
Lab Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
-
Causality: The compound is a Category 2 skin irritant[1]. Direct contact can cause irritation. Contaminated clothing must be removed immediately and washed before reuse[1][9]. Double-gloving may be considered for extended procedures.
C. Respiratory Protection
-
Requirement: All handling of this compound should be performed within a certified chemical fume hood to negate the need for personal respiratory protection.
-
Causality: The compound is a Category 3 respiratory irritant[1]. The fine, crystalline solid can easily become airborne, posing an inhalation risk. In the rare event of fume hood failure or the need for emergency response, a respirator with an N95 particulate filter or an organic vapor cartridge would be necessary. Routine use of a respirator indicates a failure of engineering controls that must be addressed.
Section 4: Operational Plan: Weighing and Dissolving the Compound
This step-by-step protocol integrates all safety measures for a common laboratory task.
Caption: Step-by-step workflow for weighing and dissolving the compound.
Detailed Protocol:
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Prepare the fume hood as described in Section 2. Place all necessary equipment, including an analytical balance, glassware, spatula, and your chosen solvent, at least 6 inches inside the hood.
-
Weighing: To minimize static dispersion of the solid, use an anti-static weigh boat or a glass container. Carefully transfer the solid from its stock bottle to the weigh boat using a clean spatula. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Transfer: Once the desired mass is weighed, carefully transfer the solid into the designated receiving flask.
-
Solubilization: Add the required volume of solvent to the flask. Immediately cap the flask to contain any vapors.
-
Completion: Swirl or stir the mixture within the capped flask until the solid is fully dissolved. The solution is now ready for use in your reaction.
Section 5: Decontamination and Disposal Plan
Safe handling does not end when the experiment is complete. Proper decontamination and disposal are critical to prevent inadvertent exposure.
-
Reusable Equipment: Any reusable equipment, such as glassware or spatulas, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be collected and disposed of as hazardous waste.
-
Work Surfaces: Wipe down the work surface inside the fume hood with a cloth dampened with a decontaminating solvent.
-
Contaminated PPE:
-
Gloves: Remove gloves using the proper technique (peeling one off with the other) to avoid touching the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and professionally laundered. Do not take contaminated lab coats home[11].
-
-
Chemical Waste: All waste containing this compound, including rinsates and excess material, must be disposed of in a clearly labeled, sealed hazardous waste container. Follow all local, regional, and national regulations for chemical waste disposal[1][12]. Never dispose of this chemical down the drain[8].
Section 6: Emergency Response
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][9].
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or physician[1][9].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[9].
By integrating a deep understanding of the hazards with meticulous adherence to these engineering and personal protection protocols, you can handle this compound with the highest degree of safety, ensuring both your well-being and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 4. resources.workstationindustries.com [resources.workstationindustries.com]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. hvcc.edu [hvcc.edu]
- 7. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
